5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-bromo-1,3-ditert-butyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJQLVAMOKQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546822 | |
| Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-96-7 | |
| Record name | 5-Bromo-1,3-bis(1,1-dimethylethyl)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2,6-di-tert-butylanisole (CAS Number: 1516-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-di-tert-butylanisole, with the CAS registry number 1516-96-7, is a halogenated aromatic ether. Its sterically hindered structure, conferred by the two tertiary butyl groups flanking the methoxy group, and the presence of a bromine atom make it a compound of interest in organic synthesis and as a potential intermediate in the development of new pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, available spectral data, and an exploration of its potential, though currently limited, toxicological and biological context.
Chemical and Physical Properties
4-Bromo-2,6-di-tert-butylanisole is a beige, crystalline solid at room temperature.[3] The bulky tert-butyl groups play a significant role in determining its physical properties, such as its melting point and solubility, and also influence its chemical reactivity.
Table 1: Physicochemical Properties of 4-Bromo-2,6-di-tert-butylanisole
| Property | Value | Reference(s) |
| CAS Number | 1516-96-7 | [4] |
| Molecular Formula | C₁₅H₂₃BrO | [4] |
| Molecular Weight | 299.25 g/mol | [4] |
| Appearance | Beige Powder | [3] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 304 °C | |
| Density | 1.137 g/cm³ | |
| Purity | ≥98.00% (by GC) | [3] |
Synonyms:
-
1-Bromo-4-methoxy-3,5-di-tert-butylbenzene[5]
-
3,5-di-tert-butyl-4-methoxybromobenzene[5]
-
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene[5]
Synthesis
A common and efficient method for the synthesis of 4-Bromo-2,6-di-tert-butylanisole involves the methylation of 4-bromo-2,6-di-tert-butylphenol.[5]
Experimental Protocol: Synthesis of 4-Bromo-2,6-di-tert-butylanisole[5]
Materials:
-
4-bromo-2,6-di-tert-butylphenol (0.175 mol)
-
Potassium carbonate (K₂CO₃) (0.700 mol, 4.0 eq.)
-
Dimethyl sulfate ((CH₃)₂SO₄) (0.306 mol, 1.75 eq.)
-
Acetone (750 mL)
-
Ethyl acetate
-
Water
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
5% aqueous Sodium Chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve 4-bromo-2,6-di-tert-butylphenol and potassium carbonate in acetone.
-
Slowly add dimethyl sulfate to the reaction mixture at 22 °C.
-
Heat the reaction mixture to reflux and maintain stirring for 13 hours.
-
After the reaction is complete, cool the mixture and remove the insoluble material by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add ethyl acetate (150 mL) and water (100 mL) for partition extraction.
-
Separate the organic layer and wash it sequentially with water (100 mL), 5% aqueous NaHCO₃ (100 mL), and 5% aqueous NaCl (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture by gravity and concentrate the filtrate under reduced pressure to yield 4-bromo-2,6-di-tert-butylanisole as a brown oil. The reported yield for this protocol is 95.2%.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromo-2,6-di-tert-butylanisole.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.
¹H-NMR Spectroscopy
The proton nuclear magnetic resonance (¹H-NMR) spectrum provides information about the hydrogen atoms in a molecule.
Table 2: ¹H-NMR Data for 4-Bromo-2,6-di-tert-butylanisole [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.41 | s | 18H | -C(CH₃)₃ |
| 3.68 | s | 3H | -OCH₃ |
| 7.33 | s | 2H | Ar-H |
Solvent: CDCl₃, Reference: TMS
Other Spectroscopic Data (¹³C-NMR, IR, Mass Spectrometry)
-
¹³C-NMR: Signals corresponding to the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methoxy carbon, and the aromatic carbons.
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, and C-Br stretching.
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns characteristic of the loss of methyl and tert-butyl groups.
Toxicological and Biological Activity Profile
Currently, there is a significant lack of specific toxicological and biological activity data for 4-Bromo-2,6-di-tert-butylanisole in publicly accessible literature. However, insights can be drawn from the broader classes of related compounds.
General Toxicity of Brominated Aromatic Compounds
Brominated aromatic compounds, a class to which 4-Bromo-2,6-di-tert-butylanisole belongs, are widely used as flame retardants.[6] While many have low acute toxicity, long-term exposure to some polybrominated compounds has been associated with adverse health effects.[6] Metabolism of these compounds can sometimes lead to the formation of more toxic byproducts.[6] For instance, some polybrominated diphenyl ethers (PBDEs) have been shown to exhibit hepatotoxicity, neurotoxicity, and endocrine-disrupting effects.[7][8]
Potential Pharmacological Relevance of Substituted Anisoles
The anisole scaffold is present in numerous biologically active molecules and approved drugs.[9] The substitution pattern on the aromatic ring plays a crucial role in determining the pharmacological properties of these compounds.[10][11] For example, substituted anilines, which share the feature of a substituted benzene ring, are found in a variety of kinase inhibitors and other therapeutic agents.[1] The specific combination of a methoxy group, bulky tert-butyl groups, and a bromine atom in 4-Bromo-2,6-di-tert-butylanisole could impart unique biological activities, which warrants further investigation. Some anisole derivatives have been shown to affect intestinal absorption.[12]
Diagram 2: Potential Areas of Biological Investigation
Caption: Proposed workflow for investigating the biological activity of 4-Bromo-2,6-di-tert-butylanisole.
Conclusion and Future Directions
4-Bromo-2,6-di-tert-butylanisole is a readily synthesizable compound with a well-defined structure. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its spectroscopic, toxicological, and biological properties. For researchers and drug development professionals, this compound represents both a challenge and an opportunity. The sterically hindered and electronically modified aromatic ring system is a motif that could be explored for the development of novel therapeutic agents. Future research should focus on a comprehensive spectroscopic characterization (¹³C-NMR, IR, MS), in-depth toxicological evaluation, and broad screening for biological activities to unlock the full potential of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Competitive 4-Bromo-2,6-di-tert-butylanisole [1516-96-7] | China Manufacturer [gmchemix.com]
- 3. 4-bromo-2,6-di-tert-butylanisole Cas 1516-96-7 - Beige Powder, Melting Point 49-50 ºc, Molecular Formula C15h23bro, Purity 98.00% Min By Gc at Best Price in Shanghai | Gm Chemical Co., Ltd [tradeindia.com]
- 4. caming.com [caming.com]
- 5. 4-Bromo-2,6-di-tert-butylanisole | 1516-96-7 [chemicalbook.com]
- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anisole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. cresset-group.com [cresset-group.com]
- 11. mdpi.com [mdpi.com]
- 12. [Effect of anisole, anethole, butylhydroxyanisole and safrole on intestinal absorption in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the aromatic compound 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by consolidating key technical information into a readily accessible format.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound (also known as 4-Bromo-2,6-di-tert-butylanisole).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33 | Singlet | 2H | Ar-H |
| 3.68 | Singlet | 3H | -OCH₃ |
| 1.41 | Singlet | 18H | -C(CH₃ )₃ |
Solvent: CDCl₃, Reference: TMS
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 155-160 | C -OCH₃ |
| 140-145 | C -C(CH₃)₃ |
| 130-135 | C -H |
| 115-120 | C -Br |
| 60-65 | -OC H₃ |
| 35-40 | -C (CH₃)₃ |
| 30-35 | -C(C H₃)₃ |
Note: Predicted values are based on established chemical shift ranges for similar aromatic compounds.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1570-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| 1100-1000 | Strong | C-O-C stretch (symmetric) |
| 880-800 | Strong | C-H bend (aromatic, out-of-plane) |
| 600-500 | Medium | C-Br stretch |
Note: Predicted values are based on characteristic vibrational frequencies for the functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 298/300 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 283/285 | High | [M - CH₃]⁺ |
| 241/243 | Medium | [M - C(CH₃)₃]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ |
Note: Predicted fragmentation patterns are based on the stability of resulting carbocations and the presence of bromine's isotopic signature.
Experimental Protocols
Synthesis of this compound[1]
This protocol outlines the synthesis of the title compound from 4-bromo-2,6-di-tert-butylphenol.
Materials:
-
4-bromo-2,6-di-tert-butylphenol
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
Ethyl acetate
-
Water
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
5% aqueous Sodium Chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an argon atmosphere, dissolve 4-bromo-2,6-di-tert-butylphenol (50 g, 0.175 mol) and potassium carbonate (96.7 g, 0.700 mol) in acetone (750 mL).
-
Slowly add dimethyl sulfate (38.6 g, 0.306 mol) to the reaction mixture at 22 °C.
-
Heat the reaction mixture to reflux and maintain stirring for 13 hours.
-
After the reaction is complete, cool the mixture and remove the insoluble material by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add ethyl acetate (150 mL) and water (100 mL) to perform a partition extraction.
-
Separate the organic layer and wash it sequentially with water (100 mL), 5% aqueous NaHCO₃ (100 mL), and 5% aqueous NaCl (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture by gravity and concentrate the filtrate under reduced pressure to yield this compound as a brown oil.
Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established NMR principles and spectral data from analogous structures. It includes a comprehensive summary of anticipated chemical shifts and coupling patterns, structured in clear tables for easy reference. Furthermore, this document outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar aromatic compounds. Visual diagrams generated using Graphviz are provided to illustrate the molecular structure and a typical experimental workflow. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the structural elucidation and quality control of this compound and its derivatives.
Introduction
This compound is a polysubstituted aromatic compound. Its structure, featuring bulky tert-butyl groups ortho to a methoxy group and a bromine atom at the para position, gives rise to a unique and predictable NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound after synthesis and for its application in further chemical transformations. This guide provides a thorough breakdown of the anticipated spectral features.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of substituent effects on the chemical shifts of the aromatic ring. The bulky tert-butyl groups and the electron-donating methoxy group, along with the electron-withdrawing bromine atom, create a distinct electronic environment for each nucleus.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the tert-butyl group protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.3 | s | 2H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| tert-Butyl (-C(CH₃)₃) | ~1.4 | s | 18H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a non-polar deuterated solvent like CDCl₃.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic distribution in the aromatic ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-O | ~158 |
| C-tert-Butyl | ~145 |
| C-H | ~128 |
| C-Br | ~115 |
| C (tert-Butyl quaternary) | ~35 |
| C (tert-Butyl methyl) | ~31 |
| C (Methoxy) | ~62 |
Note: Predicted chemical shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following standardized protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Internal Standard: The residual proton signal of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm) and the carbon signal of CDCl₃ (δ ≈ 77.16 ppm) can be used as internal references. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure with atom numbering.
Experimental Workflow for NMR Analysis
Caption: General workflow for NMR analysis.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the presented spectral data are predictive, they are grounded in well-established principles of NMR spectroscopy and serve as a reliable reference for researchers. The detailed experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring reproducibility and accuracy in experimental work. The provided visualizations of the molecular structure and experimental workflow further aid in the comprehension and practical application of this information. This guide is a valuable tool for any scientist working with this compound, facilitating its unambiguous identification and characterization.
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. This compound, also known as 4-Bromo-2,6-di-tert-butylanisole, is a halogenated aromatic ether with potential applications as an intermediate in organic and pharmaceutical synthesis. This document consolidates available experimental data and provides detailed protocols. Due to the limited availability of direct experimental spectra, this guide also presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Molecular Structure and Properties
This compound possesses a highly substituted benzene ring. The steric hindrance imposed by the two bulky tert-butyl groups ortho to the methoxy group significantly influences its reactivity and physical properties.
Table 1: Physicochemical Properties
| Property | Value | Source/Reference |
| CAS Number | 1516-96-7 | [1] |
| Molecular Formula | C₁₅H₂₃BrO | [1] |
| Molecular Weight | 299.25 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 49-50 °C | Commercial Supplier Data |
| Synonyms | 4-Bromo-2,6-di-tert-butylanisole |
Synthesis
The primary route for the synthesis of this compound involves the methylation of 4-bromo-2,6-di-tert-butylphenol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-2,6-di-tert-butylphenol
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
Ethyl acetate
-
Water
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
5% aqueous Sodium Chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 4-bromo-2,6-di-tert-butylphenol (0.175 mol) and potassium carbonate (0.700 mol, 4.0 eq.) in acetone (750 mL).
-
Slowly add dimethyl sulfate (0.306 mol, 1.75 eq.) to the reaction mixture at room temperature (22 °C).
-
Heat the mixture to reflux and maintain stirring for 13 hours.
-
After the reaction is complete, cool the mixture and remove the insoluble material by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add ethyl acetate (150 mL) and water (100 mL) for partition extraction.
-
Separate the organic layer and wash it sequentially with water (100 mL), 5% aqueous NaHCO₃ solution (100 mL), and 5% aqueous NaCl solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.
Yield: Approximately 95.2% as a brown oil which solidifies upon standing.
Synthesis Workflow Diagram
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by the high symmetry of the molecule.
Table 2: ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.33 | Singlet | 2H | Aromatic protons (H-3, H-5) |
| 3.68 | Singlet | 3H | Methoxy protons (-OCH₃) |
| 1.41 | Singlet | 18H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155 | C2 (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~138 | C1, C3 (C-tert-butyl) | Aromatic carbons attached to the tert-butyl groups. |
| ~130 | C4, C6 (CH) | Aromatic carbons ortho to the bromine atom. |
| ~115 | C5 (C-Br) | Aromatic carbon attached to the bromine atom. |
| ~60 | -OCH₃ | Methoxy carbon. |
| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl groups. |
| ~31 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl groups. |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity.
Table 4: Predicted Mass Spectrum Fragmentation
| m/z | Ion | Notes |
| 298/300 | [C₁₅H₂₃BrO]⁺ | Molecular ion (M⁺) and its isotope (M+2)⁺. |
| 283/285 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group. |
| 241/243 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |
| 213/215 | [M - C₄H₉ - CO]⁺ | Subsequent loss of carbon monoxide. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960-2850 | C-H stretch | Aliphatic (tert-butyl, methoxy) |
| ~1580, 1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-O stretch | Alkyl ether |
| ~600-500 | C-Br stretch | Aryl bromide |
Reactivity and Potential Applications
As a sterically hindered aromatic bromide, this compound can serve as a precursor in various organic transformations. The bromine atom can be substituted or involved in coupling reactions, although the steric bulk of the adjacent tert-butyl groups may necessitate specific reaction conditions.
Its role as a potential intermediate in pharmaceutical synthesis suggests its utility in the construction of more complex molecular architectures. The lipophilic nature imparted by the tert-butyl groups and the presence of a modifiable aromatic core make it an interesting building block for drug discovery programs.
Logical Relationship Diagram
References
Purity and specifications of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
An In-depth Technical Guide to 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
This technical guide provides a comprehensive overview of the purity, specifications, and analytical methodologies for this compound, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound. Its general properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1516-96-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₃BrO | [1][2][6] |
| Molecular Weight | 299.25 g/mol | [1][3][6] |
| Synonyms | 4-Bromo-2,6-di-tert-butylanisole | [6] |
| Benzene, 5-bromo-1,3-bis(1,1-dimethylethyl)-2-methoxy- | [6] | |
| Physical Form | Solid | |
| Purity | Typically ≥97-98% | [1][2][3][7] |
| Storage | Sealed in a dry place at room temperature |
Analytical Specifications and Methodologies
Quality control for this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include singlets for the tert-butyl protons (around 1.3-1.4 ppm), a singlet for the methoxy protons (around 3.8 ppm), and signals for the aromatic protons.
-
¹³C NMR : Expected signals would include those for the quaternary carbons of the tert-butyl groups, the methyl carbon of the methoxy group, and various signals for the aromatic carbons.
-
-
Mass Spectrometry (MS) :
-
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
The nominal molecular weight is 299 g/mol , so the molecular ion peaks would be observed at m/z 298 and 300.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : Purity is often determined by HPLC. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[8]
-
Gas Chromatography (GC) : GC can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities.[9]
A general workflow for the analytical characterization of this compound is presented below.
Experimental Protocols
Synthesis
A plausible synthetic route for this compound involves the bromination of 1,3-di-tert-butyl-2-methoxybenzene. A general procedure, adapted from the synthesis of similar compounds, is as follows.[10][11]
Materials:
-
1,3-di-tert-butyl-2-methoxybenzene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
A suitable solvent such as dichloromethane (DCM) or acetic acid
-
Sodium sulfite and sodium bicarbonate solutions for workup
Procedure:
-
Dissolve the starting material, 1,3-di-tert-butyl-2-methoxybenzene, in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[11]
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the stirred reaction mixture.[11]
-
Monitor the reaction by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to remove any excess bromine.[11]
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[11]
The logical flow of the synthesis is depicted in the following diagram.
Purification
The crude product from the synthesis can be purified by one of the following methods:
-
Recrystallization : The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure compound.[11]
-
Column Chromatography : If the crude product contains impurities with similar solubility, purification by flash chromatography on silica gel may be necessary.[12]
Safety and Handling
Based on available safety data sheets, this compound should be handled with care. The following table summarizes the key safety information.
| Hazard Category | GHS Information |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H332: Harmful if inhaled. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[13]
-
Store in a tightly closed container in a dry and cool place.[13]
References
- 1. calpaclab.com [calpaclab.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. appchemical.com [appchemical.com]
- 5. 1516-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | 1516-96-7 | Buy Now [molport.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. hzdr.de [hzdr.de]
- 10. scielo.br [scielo.br]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Chemical Stability and Storage of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the chemical stability and optimal storage conditions for 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene (CAS No. 1516-96-7). Understanding these parameters is critical for ensuring the compound's integrity, purity, and performance in research and development applications, particularly in the synthesis of novel pharmaceutical agents and other complex organic molecules.
Chemical Profile and Intrinsic Stability
This compound is a substituted aromatic ether. The presence of bulky tert-butyl groups ortho and para to the methoxy group provides significant steric hindrance, which is expected to contribute to the molecule's overall stability by shielding the aromatic ring and the ether linkage from certain chemical attacks. The electron-donating nature of the methoxy group and the electron-withdrawing, yet resonance-donating, nature of the bromine atom influence the reactivity of the benzene ring.
While specific studies on the degradation pathways of this particular compound are not extensively documented in publicly available literature, its structural motifs suggest potential sensitivities to strong oxidizing agents and prolonged exposure to harsh acidic or basic conditions, which could lead to ether cleavage or modification of the aromatic ring. The carbon-bromine bond may be susceptible to cleavage under certain reductive or photolytic conditions.
Recommended Storage Conditions
To maintain the long-term purity and stability of this compound, the following storage conditions are recommended based on information from various chemical suppliers.[1][2][3]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a solid with a relatively high melting point, making it stable at ambient temperatures.[1][2] |
| Atmosphere | Sealed in a dry environment | Prevents potential hydrolysis of the ether linkage or other moisture-mediated degradation.[1] |
| Light | Store in a dark place or in an amber vial | To minimize the risk of photolytic degradation, which can affect brominated aromatic compounds. |
| Inert Gas | Not generally required for routine storage | For long-term storage of high-purity reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidation. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents contamination and exposure to atmospheric moisture and oxygen. |
Chemical Incompatibilities
Based on the functional groups present in this compound, it is prudent to avoid storage with the following classes of chemicals:
-
Strong Oxidizing Agents: These can potentially oxidize the methoxy group or the aromatic ring.
-
Strong Acids: May catalyze the cleavage of the ether bond, especially at elevated temperatures.
-
Strong Bases: While generally stable, prolonged exposure to strong bases at high temperatures could potentially lead to nucleophilic substitution of the bromine or other reactions.
-
Reducing Agents: May cause de-bromination of the molecule.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are adapted from established guidelines for forced degradation studies in the pharmaceutical industry.
Stability-Indicating Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is a suitable starting point. The exact gradient should be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Forced Degradation Studies Workflow
Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.
Caption: Workflow for forced degradation studies.
Detailed Experimental Protocols
4.3.1. Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
4.3.2. Oxidative Stability
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4.3.3. Thermal Stability
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in an oven at 80°C for 7 days.
-
At appropriate time points, dissolve a portion of the solid in the initial solvent to prepare a solution for HPLC analysis.
4.3.4. Photostability
-
Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
Logical Decision Making for Storage and Handling
The following diagram illustrates a decision-making process for the appropriate storage and handling of this compound.
Caption: Decision tree for storage and handling.
Conclusion
This compound is a chemically stable compound under standard laboratory storage conditions. Its stability is enhanced by the steric hindrance provided by the tert-butyl groups. However, to ensure its integrity for sensitive applications, it is crucial to store it in a dry, dark environment and away from incompatible chemicals, particularly strong oxidizing agents. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and validate analytical methods for quality control. Adherence to these guidelines will help in maintaining the purity and reactivity of this important chemical intermediate.
References
Reactivity of the Bromine Atom in 5-Bromo-2-Methoxybenzoates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-bromo-2-methoxybenzoate derivatives. This class of compounds serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The strategic positioning of the bromo, methoxy, and benzoate functionalities imparts a unique reactivity profile, making it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. This document details the participation of 5-bromo-2-methoxybenzoates in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann cross-coupling reactions. For each reaction, a summary of typical reaction conditions, catalysts, and expected outcomes is provided, supported by quantitative data from analogous systems where specific data for the title compound is not available. Detailed experimental protocols and mechanistic diagrams are included to facilitate practical application in a laboratory setting.
Introduction: The Synthetic Utility of 5-Bromo-2-Methoxybenzoates
Methyl 2-bromo-5-methoxybenzoate and its corresponding acid are pivotal intermediates in the synthesis of complex organic molecules.[1] The presence of a reactive bromine atom on the aromatic ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[1] The electron-donating methoxy group and the electron-withdrawing benzoate moiety influence the electronic properties of the aryl bromide, thereby affecting its reactivity in these transformations. This guide explores the synthetic potential of this substrate in several key palladium- and copper-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are central to many powerful bond-forming reactions. For 5-bromo-2-methoxybenzoates, the bromine atom serves as a handle for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organohalide.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[2]
Logical Relationship: Key Components of a Suzuki-Miyaura Coupling Reaction
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data:
The following table summarizes the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate, a structurally similar substrate, with various arylboronic acids. This data provides a useful reference for the expected reactivity of 5-bromo-2-methoxybenzoates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 25 | 96 |
Data adapted from a study on a structurally similar benzofuran derivative.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a similar aryl bromide.[3]
-
Reaction Setup: To an oven-dried reaction vessel, add methyl 5-bromo-2-methoxybenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) followed by the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] This reaction is of great importance in medicinal chemistry as the arylamine motif is present in many drug molecules.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination.
Quantitative Data:
The following table presents data for the Buchwald-Hartwig amination of a brominated benzodiazepine with various anilines, illustrating the scope of this reaction.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (5) | XPhos (10) | KOtBu | Toluene | 90 | 2-24 | 87 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (5) | XPhos (10) | KOtBu | Toluene | 90 | 2-24 | 89 |
| 3 | 4-Aminophenol | Pd₂(dba)₃ (5) | XPhos (10) | KOtBu | Toluene | 90 | 2-24 | 23 |
Data adapted from a study on a brominated benzodiazepine.[4]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on a general procedure for the amination of aryl bromides.[4]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add methyl 5-bromo-2-methoxybenzoate (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 5 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[5]
Catalytic Cycle: Heck Reaction
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
Quantitative Data:
The following table shows the results of the Heck reaction between 2-acetyl-5-bromobenzofuran and various acrylates, providing an indication of the expected reactivity for 5-bromo-2-methoxybenzoates.
| Entry | Olefin | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(II)-complex (0.25) | Et₃N | DMF/TBAB | 3-4 | >80 |
| 2 | n-Butyl acrylate | Pd(II)-complex (0.25) | Et₃N | DMF/TBAB | 3-4 | >80 |
| 3 | Methyl acrylate | Pd(II)-complex (0.25) | Et₃N | DMF/TBAB | 3-4 | >80 |
Data adapted from a study on 2-acetyl-5-bromobenzofuran.[5]
Experimental Protocol: Heck Reaction
This protocol is adapted from a procedure for the Heck coupling of a similar aryl bromide.[5]
-
Reaction Setup: Combine methyl 5-bromo-2-methoxybenzoate (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a sealable reaction tube.
-
Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.
-
Reaction: Seal the tube and heat to 100-120 °C. Monitor the reaction's progress.
-
Work-up: After cooling, dilute with water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, and is a key method for synthesizing arylalkynes.[6]
Quantitative Data:
The table below summarizes the Sonogashira coupling of 5-bromoindole with terminal alkynes, offering a reference for similar reactions with 5-bromo-2-methoxybenzoates.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~85 |
Data adapted from a study on 5-bromoindole.[7]
Experimental Protocol: Sonogashira Coupling
This protocol is based on a general procedure for the Sonogashira coupling of aryl bromides.[7]
-
Reaction Setup: To a flask under an inert atmosphere, add methyl 5-bromo-2-methoxybenzoate (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF), followed by a base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at room temperature or with heating (e.g., 80 °C) until the starting material is consumed.
-
Work-up: Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for certain transformations.
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively, using a copper catalyst.[8] The reaction of 5-bromo-2-methoxybenzoates with phenols is a key application.
Logical Relationship: Ullmann Condensation for C-O Bond Formation
Caption: Key components for an Ullmann-type C-O coupling reaction.
Quantitative Data:
The following data is for the Ullmann-type coupling of 1-bromo-3,5-dimethoxybenzene with resorcinol, a reaction analogous to what would be expected for 5-bromo-2-methoxybenzoates.
| Entry | Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 1-Bromo-3,5-dimethoxybenzene | Resorcinol | CuI | N,N-Dimethylglycine HCl | Cs₂CO₃ | DMF | Moderate |
Data derived from a synthesis of 3-(3,5-dimethoxyphenoxy)phenol.[9]
Experimental Protocol: Ullmann Condensation
This protocol is adapted from a procedure for the synthesis of m-aryloxy phenols.[9]
-
Reaction Setup: Combine methyl 5-bromo-2-methoxybenzoate (1.0 equiv), the phenol (1.5 equiv), copper(I) iodide (10 mol%), a ligand such as L-proline (20 mol%), and potassium carbonate (2.0 equiv) in a reaction vessel.
-
Solvent Addition: Add a high-boiling polar solvent like DMSO or DMF.
-
Reaction: Heat the mixture to 120-150 °C under an inert atmosphere.
-
Work-up: After cooling, add water and extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, concentrate, and purify by chromatography.
Conclusion
5-Bromo-2-methoxybenzoate and its derivatives are highly valuable and versatile building blocks in organic synthesis. The bromine atom at the 5-position provides a reliable handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The electronic nature of the methoxy and benzoate substituents influences the reactivity of the C-Br bond, and a careful selection of catalysts, ligands, and reaction conditions allows for high yields and selectivity in Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann reactions. The protocols and data presented in this guide, derived from both direct and analogous systems, provide a solid foundation for researchers to effectively utilize this important class of synthetic intermediates in the pursuit of novel pharmaceuticals and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Tert-Butyl Group: A Technical Guide to its Influence on Chemical Reactivity
Abstract: The tert-butyl group, (CH₃)₃C-, is a cornerstone substituent in organic chemistry, exerting profound control over molecular reactivity and properties. Its unique combination of bulk and electronic characteristics makes it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth examination of the multifaceted roles of the tert-butyl group, detailing its impact on reaction rates and mechanisms through steric hindrance and electronic effects. We present quantitative data to illustrate these principles, offer detailed experimental protocols for key transformations, and utilize visualizations to clarify complex mechanistic pathways. This document serves as a comprehensive resource for understanding and strategically employing the tert-butyl group in synthesis, catalysis, and medicinal chemistry.
The Unique Physicochemical Properties of the Tert-Butyl Group
The tert-butyl group is a tertiary alkyl substituent characterized by a central quaternary carbon atom bonded to three methyl groups. This arrangement confers a distinctive, spheroidal shape and significant steric bulk.[1] Unlike less branched alkyl groups, it lacks alpha-hydrogens, a feature that contributes to its chemical stability and unique reactivity patterns.[2] Its influence on a molecule's reactivity stems from two primary factors: its large size (steric effects) and its ability to donate electron density (electronic effects).
The Role of Steric Hindrance
Steric effects are any influence on a reaction or molecule resulting from the size of atoms or groups.[3] The tert-butyl group is the archetypal sterically demanding substituent, and its bulk is often exploited to control reaction outcomes.[2]
Influence on Reaction Rates and Mechanisms
The most dramatic effect of the tert-butyl group's bulk is its ability to hinder the approach of reagents to a reaction center. This is particularly evident in nucleophilic substitution reactions.
-
Sₙ2 Reactions: These reactions require a backside attack by the nucleophile. A tert-butyl group attached to or near the electrophilic carbon completely blocks this pathway, effectively preventing Sₙ2 reactions from occurring.[3][4] For example, tert-butyl bromide does not undergo Sₙ2 substitution.[4] The steric hindrance presented by the (CH₃)₃C group is so significant that it leads to a massive decrease in reaction rate compared to less hindered substrates.
-
Sₙ1 Reactions: Conversely, the structural features of the tert-butyl group strongly favor the Sₙ1 pathway. This mechanism proceeds through a carbocation intermediate, and the tert-butyl cation is exceptionally stable, as discussed in Section 3.2.[5]
Kinetic Stabilization and the Thorpe-Ingold Effect
The steric bulk of the tert-butyl group can be used for kinetic stabilization, physically protecting a reactive functional group from decomposition or unwanted reactions.[2]
An interesting manifestation of steric hindrance is the Thorpe-Ingold effect , where the presence of a bulky group, such as a gem-dimethyl substituent (a component of the tert-butyl structure), accelerates intramolecular cyclization reactions.[6] The bulky groups compress the bond angle between the reacting chains, bringing the reactive ends closer together and increasing the probability of a successful intramolecular reaction.[6][7] This kinetic effect makes the formation of rings, which can be entropically disfavored, significantly more efficient.[8]
Electronic Effects of the Tert-Butyl Group
While sterically dominant, the tert-butyl group also exerts significant, albeit more subtle, electronic effects. It is a weak electron-donating group, influencing reactivity through both induction and hyperconjugation.
Inductive Effect (+I)
Alkyl groups are more electron-releasing than hydrogen, and they can donate electron density through the sigma bond framework. This is known as the positive inductive effect (+I). The tert-butyl group, with its central carbon bonded to three other methyl groups, is an effective electron donor via this mechanism, enriching the electron density of the atom it is attached to.[9]
Hyperconjugation and Stabilization of Reactive Intermediates
Hyperconjugation is a stabilizing interaction involving the delocalization of sigma (σ) electrons with an adjacent empty or partially filled p-orbital.[1] This effect is paramount in explaining the high stability of the tert-butyl carbocation. The C-H σ-bonds of the methyl groups align with the empty p-orbital of the positively charged carbon, donating electron density and delocalizing the positive charge over all nine C-H bonds. This extensive hyperconjugation makes the tertiary carbocation significantly more stable than secondary or primary carbocations, facilitating reactions that proceed through this intermediate, such as Sₙ1 and E1 pathways.[5]
Below is a diagram illustrating the key stabilizing influences on a tert-butyl carbocation.
Caption: Logical diagram of factors stabilizing the tert-butyl carbocation.
The Tert-Butyl Group in Synthetic Chemistry
Beyond directing reactivity, the tert-butyl group is a key component of some of the most common protecting groups in organic synthesis, prized for their stability and selective removal.
Use as a Protecting Group
-
Boc Group (tert-Butoxycarbonyl): Used extensively for the protection of amines, the Boc group is installed using di-tert-butyl dicarbonate (Boc₂O).[10] It forms a carbamate that is stable to a wide range of nucleophilic and basic conditions but is easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl), liberating the free amine, carbon dioxide, and the stable tert-butyl cation.[11][12]
-
Tert-Butyl Ethers and Esters: Alcohols and carboxylic acids can be protected as their corresponding tert-butyl ethers and esters.[2][13][14] These groups offer robust protection against bases and nucleophiles and are typically removed with acid.[2][15]
The logical flow of using a protecting group in a multi-step synthesis is shown below.
Caption: Workflow for a synthetic sequence using a Boc protecting group.
Impact in Drug Design and Medicinal Chemistry
In drug development, the incorporation of a tert-butyl group can profoundly modulate a compound's pharmacokinetic and pharmacodynamic properties.
-
Modulation of Physicochemical Properties: The hydrophobic nature of the tert-butyl group increases lipophilicity, which can enhance a drug's ability to cross lipid membranes and improve bioavailability.
-
Metabolic Stability: The lack of alpha-hydrogens and the strength of the C-H bonds make the tert-butyl group relatively resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This can be used strategically to block a site of metabolism and increase a drug's half-life.
-
Pharmacophore and Specificity: The defined size and shape of the group can serve as a key pharmacophore element, fitting into specific hydrophobic pockets of a target protein or enzyme to increase binding affinity and selectivity.
Quantitative Analysis of Tert-Butyl Group Effects
The influence of the tert-butyl group can be quantified through various physical organic parameters and reaction rate studies.
Table 1: Steric and Electronic Parameters of the Tert-Butyl Group
| Parameter | Group | Value | Significance |
| A-Value (kcal/mol) | Methyl | 1.74[16][17] | Measures steric bulk via conformational preference on a cyclohexane ring. |
| Isopropyl | 2.15[17] | A larger A-value indicates greater steric hindrance. | |
| tert-Butyl | ~4.9 [17][18] | The exceptionally large A-value "locks" the ring conformation.[17][19] | |
| Phenyl | 2.9[20] | ||
| Hammett Constant (σₚ) | Methyl | -0.17[9] | Measures the electronic effect of a para-substituent on a benzene ring. |
| tert-Butyl | -0.20 | Negative values indicate electron-donating character. | |
| Methoxy | -0.27[9] |
Table 2: Influence of the Tert-Butyl Group on Reaction Rates and Selectivity
| Reaction Type | Substrate Comparison | Relative Rate / Product Ratio | Primary Effect |
| Solvolysis | Methyl bromide vs. Neopentyl bromide | MeBr is 10⁷ times faster | Steric Hindrance |
| Sₙ2 Substitution | Reactivity Order | Methyl > 1° > 2° >> 3° (tert-Butyl does not react)[4] | Steric Hindrance |
| Thorpe-Ingold Effect (Epoxide Formation) | No Me vs. gem-Di-Me | 1 : 252[21] | Steric Acceleration |
| Electrophilic Nitration | t-Butylbenzene | Ortho:Meta:Para = 12 : 8.5 : 79.5 | Steric Hindrance (favors para) & Electronic Directing |
| Solvolysis | 2,4,6-Tri-t-butylbenzyl chloride | Unexpectedly high reactivity[22] | Steric Acceleration |
Key Experimental Protocols
Protocol for Sₙ1 Synthesis: Preparation of Tert-Butyl Chloride
This protocol demonstrates a classic Sₙ1 reaction where the stability of the tert-butyl carbocation is paramount.[5]
-
Reagents and Materials:
-
tert-Butyl alcohol (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq), pre-chilled
-
5% Sodium Bicarbonate solution
-
Anhydrous Calcium Chloride or Sodium Sulfate
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
-
-
Procedure:
-
Combine 10 mL of tert-butyl alcohol and 20 mL of cold, concentrated HCl in a 50 mL separatory funnel.
-
Shake the funnel for 15-20 minutes, periodically and carefully venting to release pressure.
-
Allow the layers to separate. The upper layer is the crude tert-butyl chloride.
-
Drain the lower aqueous layer. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and finally 10 mL of water. Drain the lower aqueous layer after each wash.
-
Transfer the cloudy organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to act as a drying agent. Swirl until the liquid becomes clear.
-
Decant or filter the dried product into a distillation flask and purify by simple distillation, collecting the fraction that boils between 49-52 °C.
-
Protocol for Amine Protection: Synthesis of a Boc-Protected Amine
This general procedure illustrates the standard method for protecting a primary or secondary amine using Boc anhydride.
-
Reagents and Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a Water/Acetone mixture)
-
Base (e.g., Triethylamine (NEt₃), Sodium Bicarbonate, or Sodium Hydroxide, if required)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the amine substrate (1.0 eq) in the chosen solvent in a round-bottom flask.
-
If using a non-aqueous base like triethylamine, add it to the solution (1.2 eq).
-
Slowly add the di-tert-butyl dicarbonate (1.0-1.2 eq) to the stirring solution at room temperature.
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
If necessary, purify the product by flash column chromatography.
-
The workflow for this synthesis is visualized below.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyl group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. books.lucp.net [books.lucp.net]
- 7. researchgate.net [researchgate.net]
- 8. sites.msudenver.edu [sites.msudenver.edu]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tert-Butyl Ethers [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. chemistryschool.net [chemistryschool.net]
- 19. A values [sites.science.oregonstate.edu]
- 20. comporgchem.com [comporgchem.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene in Modern Organic Synthesis
For Immediate Release
Shanghai, China – December 24, 2025 – In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene has emerged as a versatile and valuable reagent, particularly for researchers, scientists, and professionals in the field of drug development. Its unique structural features, namely the sterically demanding di-tert-butyl groups flanking a methoxy and a bromo substituent, offer a powerful handle for a variety of chemical transformations, enabling the synthesis of novel compounds with potential therapeutic applications.
This technical guide provides an in-depth overview of the applications of this compound as a building block in organic synthesis. It details key experimental protocols, presents quantitative data in a clear and accessible format, and utilizes visualizations to illustrate reaction pathways and workflows.
Core Properties and Reactivity
This compound (CAS No: 1516-96-7) is a solid organic compound with a molecular formula of C₁₅H₂₃BrO.[1] The presence of the bromine atom at the 5-position provides a reactive site for a multitude of cross-coupling and organometallic reactions. The two bulky tert-butyl groups at the 1- and 3-positions exert significant steric hindrance, which can influence the regioselectivity of reactions and, in some cases, necessitate optimized reaction conditions to overcome steric challenges.[2] The methoxy group at the 2-position is an electron-donating group that can influence the electronic properties of the aromatic ring.
Key Synthetic Applications
The primary utility of this compound lies in its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent applications include Suzuki-Miyaura coupling, Grignard reagent formation, and lithiation reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules. This compound can be coupled with a variety of boronic acids or their derivatives to introduce diverse aryl or heteroaryl substituents at the 5-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of a bromoarene is as follows. It is important to note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields, particularly with sterically hindered substrates like this compound.[2]
-
Reactants: this compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Anhydrous solvent (e.g., Dioxane, Toluene, DMF).
-
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The catalytic cycle for this reaction is depicted below:
References
Methodological & Application
Application Notes and Protocols for the Formation of the Grignard Reagent from 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent from the sterically hindered aryl halide, 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. The protocols outlined below are designed to address the challenges associated with the significant steric hindrance and potential for side reactions inherent in this transformation.
Introduction
Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis. The preparation of Grignard reagents from aryl halides is a fundamental transformation. However, the formation of a Grignard reagent from a sterically hindered substrate such as this compound presents significant challenges. The two bulky tert-butyl groups ortho to the methoxy group and meta to the bromine atom impede the approach of the aryl bromide to the magnesium surface, potentially leading to low yields and the formation of side products such as the Wurtz coupling product.
These application notes provide robust protocols for overcoming these challenges through meticulous magnesium activation and carefully controlled reaction conditions.
Key Challenges and Considerations
-
Steric Hindrance: The primary obstacle is the steric bulk of the two tert-butyl groups, which can significantly slow down the rate of Grignard reagent formation.
-
Magnesium Passivation: The native oxide layer on the surface of magnesium turnings must be effectively removed to initiate the reaction.[1]
-
Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide to form a homocoupled biphenyl derivative.[2] This is often exacerbated by high local concentrations of the aryl bromide and elevated temperatures.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the reagent.[3]
Experimental Protocols
Two primary protocols are presented below. Protocol A employs the widely used iodine and 1,2-dibromoethane activation method, suitable for standard laboratory setups. Protocol B describes the use of Rieke magnesium, a highly reactive form of magnesium that is particularly effective for unreactive halides.
Protocol A: Grignard Formation using Iodine and 1,2-Dibromoethane Activation
This protocol is a standard method adapted for a sterically hindered substrate, emphasizing rigorous activation and controlled addition.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
1,2-Dibromoethane
-
Anhydrous work-up reagents (e.g., anhydrous diethyl ether, saturated aqueous ammonium chloride solution)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
Procedure:
-
Apparatus Setup:
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet connected to an inert gas source.
-
Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature under a positive pressure of the inert gas.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.5 equivalents) and a magnetic stir bar into the reaction flask.
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium turnings, imparting a purplish-brown color.
-
Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Add anhydrous THF to the flask to just cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.
-
Add a few drops of 1,2-dibromoethane to the reaction mixture.
-
Gently warm the mixture. Initiation is indicated by the disappearance of the iodine color, the evolution of gas (ethylene from the 1,2-dibromoethane), and the appearance of a cloudy, grayish solution. If the reaction does not initiate, sonication in an ultrasonic bath for 15-30 minutes may be effective.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, begin the dropwise addition of the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the Wurtz coupling product.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an extended period (4-12 hours) to ensure complete conversion due to the steric hindrance. Monitor the reaction by observing the consumption of the magnesium metal.
-
-
Quantification and Use:
-
After cooling to room temperature, the concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator).
-
The resulting grayish-brown solution of the Grignard reagent is used directly in the subsequent reaction.
-
Protocol B: Grignard Formation using Rieke Magnesium
This protocol is recommended for cases where Protocol A fails or gives low yields. Rieke magnesium is a highly reactive, finely divided form of magnesium that can react with even very unreactive organic halides at low temperatures.[4]
Materials:
-
This compound
-
Anhydrous magnesium chloride (MgCl₂)
-
Potassium metal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up reagents
-
Inert gas (Argon)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Schlenk line or inert gas manifold
-
Cannula for liquid transfer
Procedure:
-
Preparation of Rieke Magnesium (Active Magnesium):
-
In a flame-dried Schlenk flask under an argon atmosphere, place anhydrous MgCl₂ (1.1 equivalents) and potassium metal (2.2 equivalents).
-
Add anhydrous THF and heat the mixture to reflux with vigorous stirring for 3-4 hours. A finely divided black suspension of active magnesium will form.
-
Allow the mixture to cool to room temperature and the black suspension to settle. The supernatant containing excess potassium and KCl can be carefully removed via cannula.
-
Wash the active magnesium with fresh anhydrous THF.
-
-
Grignard Reagent Formation:
-
Cool the suspension of active magnesium in THF to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of active magnesium.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The formation of the Grignard reagent is typically much faster with Rieke magnesium.
-
-
Quantification and Use:
-
The concentration of the Grignard reagent can be determined by titration as described in Protocol A.
-
The resulting solution of the Grignard reagent is used directly in the subsequent reaction.
-
Data Presentation
The following table summarizes the expected reaction parameters and yields for the formation of the Grignard reagent from this compound. Due to the significant steric hindrance, yields may be lower than those for less hindered aryl bromides.
| Parameter | Protocol A (I₂/DBE Activation) | Protocol B (Rieke Magnesium) |
| Equivalents of Mg | 1.5 | 1.1 (as MgCl₂) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Initiation Temperature | Room Temp to Reflux | -78 °C |
| Reaction Temperature | Reflux | -78 °C to Room Temp |
| Reaction Time | 4 - 12 hours | 2 - 4 hours |
| Expected Yield | 40 - 60% | 70 - 90% |
| Major Side Product | Homocoupled Biphenyl | Minimal |
Mandatory Visualizations
Caption: Workflow for Grignard reagent formation from this compound.
Caption: Desired Grignard formation and potential Wurtz coupling side reaction.
References
Application Notes and Protocols: Lithiation of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithiation of substituted aromatic compounds is a cornerstone of modern organic synthesis, providing a powerful method for the introduction of a wide array of functional groups. This document details the application and protocols for the lithiation of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. This substrate is of particular interest due to the presence of a directing methoxy group and bulky tert-butyl groups, which influence the regioselectivity of the lithiation process. The resulting organolithium species, 2,4-di-tert-butyl-6-methoxyphenyllithium, is a versatile intermediate for the synthesis of sterically hindered and electronically rich molecules with potential applications in medicinal chemistry and materials science.
The reaction can proceed via two main pathways: directed ortho-metalation (DoM), where the methoxy group directs the deprotonation of the adjacent ortho-position, or lithium-halogen exchange, where the bromine atom is swapped for a lithium atom. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of organolithium reagent, solvent, and temperature.
Application in Drug Development and Medicinal Chemistry
While direct applications of 2,4-di-tert-butyl-6-methoxyphenyllithium in the synthesis of specific marketed drugs are not extensively documented in publicly available literature, the 2,4-di-tert-butylphenol scaffold is a common motif in molecules with significant biological activity.[1][2] This structural unit is found in a variety of natural products and synthetic compounds exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1][3][4]
The lithiated intermediate derived from this compound serves as a key building block to introduce the sterically encumbered 2,4-di-tert-butyl-6-methoxyphenyl moiety into a target molecule. This can be strategically employed in drug design to:
-
Modulate Pharmacokinetic Properties: The bulky tert-butyl groups can influence the metabolic stability and lipophilicity of a drug candidate, potentially leading to improved bioavailability and duration of action.
-
Enhance Receptor Binding Affinity: The specific steric and electronic profile of the substituent can lead to enhanced binding to target proteins.
-
Explore Structure-Activity Relationships (SAR): By reacting the lithiated intermediate with a variety of electrophiles, a library of analogues can be synthesized to probe the SAR of a lead compound.
For instance, the related 2,4-di-tert-butylphenol (2,4-DTBP) has been identified as a novel agonist for insect odorant receptors, suggesting potential applications in the development of new pest control agents. The synthesis of derivatives based on this scaffold, facilitated by the lithiation protocol described herein, can enable the exploration of new bioactive compounds.
Experimental Protocols
The following protocols are based on general procedures for the lithiation of bromo-anisole derivatives and should be optimized for the specific substrate and desired outcome.
Protocol 1: Lithiation via Lithium-Halogen Exchange
This protocol is expected to favor the formation of 2,4-di-tert-butyl-6-methoxyphenyllithium through a lithium-bromine exchange reaction.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Quenching electrophile (e.g., N,N-dimethylformamide (DMF), benzophenone, etc.)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Argon or Nitrogen)
-
Dry glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add a solution of the desired electrophile (1.2 eq) in anhydrous THF at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours (reaction progress can be monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Exemplary):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 299.25 | 1.0 | - |
| n-Butyllithium | 64.06 | 1.1 | - |
| Electrophile (e.g., DMF) | 73.09 | 1.2 | - |
| Product (e.g., 2,4-di-tert-butyl-6-methoxybenzaldehyde) | 248.36 | - | Calculated based on starting material |
Note: Actual yields will vary depending on the specific electrophile used and optimization of the reaction conditions.
Logical Workflow for Lithiation and Subsequent Reaction
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene, a sterically hindered aryl bromide. This substrate, also known as 4-bromo-2,6-di-tert-butylanisole, presents unique challenges and opportunities in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a versatile toolkit for the derivatization of this bulky building block.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. However, substrates bearing significant steric hindrance, such as this compound, often require carefully optimized conditions to achieve satisfactory yields. The two tert-butyl groups flanking the methoxy substituent create a sterically congested environment around the bromine atom, which can impede the oxidative addition step in the catalytic cycle. Consequently, the choice of catalyst, ligand, base, and solvent is critical for successful transformations.
These notes are intended to serve as a practical guide for researchers employing this substrate, providing starting points for reaction optimization and insights into the expected outcomes based on available data for structurally related compounds.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the palladium-catalyzed cross-coupling of this compound and analogous sterically hindered aryl bromides. Due to the specific nature of this substrate, direct literature precedents are limited; therefore, data from closely related systems are included to provide a broader context for reaction development.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90-98 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~90-98 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Good |
Data for entries 1 and 2 are representative for aryl bromides and serve as a starting point for optimization with this compound.
Table 2: Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | DMF | 60 | 6 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 12 | High |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |
Yields are representative for Sonogashira couplings of aryl bromides and may require optimization for the specific substrate.
Table 3: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | Good |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 110 | 18 | Moderate |
Data is representative for Buchwald-Hartwig aminations and serves as a guide for reactions with this compound.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Glassware should be oven-dried before use.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0-3.0 equiv) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 60-80 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts.
-
Filter the mixture through a pad of Celite®, washing with additional ether.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%) or other suitable ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and the phosphine ligand to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature to form the active catalyst.
-
To a separate Schlenk tube, add this compound and the base.
-
Add the amine to the substrate-containing tube, followed by the pre-formed catalyst solution via cannula.
-
Seal the reaction tube and heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Logical Relationship for Ligand Selection in Sterically Hindered Couplings
Caption: Ligand selection strategy for sterically hindered aryl bromides.
Application Notes and Protocols: Regioselective Bromination of Methoxybenzaldehydes with N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective bromination of substituted aromatic compounds is a cornerstone of synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. Methoxybenzaldehydes, with their dual functional groups, offer a platform for diverse synthetic transformations. N-Bromosuccinimide (NBS) has emerged as a versatile and easy-to-handle reagent for the bromination of activated aromatic rings.[1][2] This document provides detailed application notes and protocols for the NBS-mediated bromination of ortho-, meta-, and para-methoxybenzaldehyde, with a focus on the use of acetonitrile as a solvent to achieve high regioselectivity and yields.[3][4][5]
Reaction Principle
The bromination of methoxybenzaldehydes with NBS in a polar solvent like acetonitrile proceeds via an electrophilic aromatic substitution mechanism.[2] The methoxy group (-OCH₃) is a strong activating group and directs the incoming electrophile (bromonium ion, Br⁺, generated from NBS) to the ortho and para positions. The aldehyde group (-CHO) is a deactivating group and a meta-director. The interplay of these directing effects, combined with steric hindrance, governs the regiochemical outcome of the bromination. In polar solvents such as acetonitrile, the ionic pathway is favored over a radical mechanism, leading to nuclear bromination on the aromatic ring rather than at the benzylic position.[3]
Regioselectivity of Methoxybenzaldehyde Isomers
The position of the methoxy and aldehyde groups on the benzene ring dictates the position of bromination:
-
2-Methoxybenzaldehyde (o-Anisaldehyde): The powerful ortho, para-directing methoxy group activates the 4- and 6-positions. The aldehyde group deactivates the ring, particularly at the ortho and para positions relative to itself (positions 3 and 5). The major product expected is 5-bromo-2-methoxybenzaldehyde , with bromination occurring para to the methoxy group and meta to the aldehyde group.
-
3-Methoxybenzaldehyde (m-Anisaldehyde): The methoxy group activates positions 2, 4, and 6. The aldehyde group directs to position 5. The positions ortho to the methoxy group (2 and 4) are highly activated. Steric hindrance from the adjacent aldehyde group at position 3 may disfavor substitution at position 2. Therefore, the primary product is 2-bromo-5-methoxybenzaldehyde , where bromination occurs ortho to the methoxy group and meta to the aldehyde group.[5]
-
4-Methoxybenzaldehyde (p-Anisaldehyde): The methoxy group strongly activates the two ortho positions (3 and 5). The aldehyde group deactivates the ring. Bromination is therefore expected to occur at the 3-position, leading to 3-bromo-4-methoxybenzaldehyde .
Experimental Data Summary
The following table summarizes the expected products and reported yields for the NBS bromination of methoxybenzaldehydes in acetonitrile.
| Substrate | Product | Yield (%) | Reference |
| 2-Methoxybenzaldehyde | 5-Bromo-2-methoxybenzaldehyde | Not explicitly reported, but high yield expected based on similar reactions. | N/A |
| 3-Methoxybenzaldehyde | 2-Bromo-5-methoxybenzaldehyde | 81 | [5] |
| 4-Methoxybenzaldehyde | 3-Bromo-4-methoxybenzaldehyde | Not explicitly reported, but high yield expected based on similar reactions. | N/A |
Experimental Protocols
General Procedure for the NBS Bromination of Methoxybenzaldehydes in Acetonitrile [4][5]
This protocol is a general method applicable to the bromination of methoxybenzaldehyde isomers. Specific details for each isomer are provided below.
Materials:
-
Methoxybenzaldehyde isomer (2-methoxy, 3-methoxy, or 4-methoxybenzaldehyde)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Hexanes or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel (optional)
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Caption: General experimental workflow for the NBS bromination of methoxybenzaldehydes.
Protocol 1: Synthesis of 2-Bromo-5-methoxybenzaldehyde from 3-Methoxybenzaldehyde [5]
-
To a stirred solution of 3-methoxybenzaldehyde (1.0 mmol) in 5 mL of anhydrous acetonitrile at 0 °C, add a solution of N-bromosuccinimide (1.0 mmol) in 5 mL of anhydrous acetonitrile. The NBS solution can be added dropwise via an addition funnel.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Extract the mixture with hexanes or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bisulfite solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-methoxybenzaldehyde.
Protocol 2: Synthesis of 5-Bromo-2-methoxybenzaldehyde from 2-Methoxybenzaldehyde (Predicted Protocol)
-
Follow the general procedure, starting with 2-methoxybenzaldehyde (1.0 mmol).
-
The reaction is expected to be complete within a few hours at room temperature. Monitor by TLC.
-
Perform the work-up and purification as described in the general procedure to isolate 5-bromo-2-methoxybenzaldehyde.
Protocol 3: Synthesis of 3-Bromo-4-methoxybenzaldehyde from 4-Methoxybenzaldehyde (Predicted Protocol)
-
Follow the general procedure, starting with 4-methoxybenzaldehyde (1.0 mmol).
-
The reaction is expected to proceed readily at room temperature. Monitor by TLC.
-
Perform the work-up and purification as described in the general procedure to isolate 3-bromo-4-methoxybenzaldehyde.
Signaling Pathways and Logical Relationships
The regioselectivity of the electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic ring.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination [sonar.ch]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grignard Reaction with Bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the preparation of phenylmagnesium bromide, a Grignard reagent, from bromobenzene and magnesium metal. Subsequently, its application in the synthesis of benzoic acid and triphenylmethanol is described. The protocols emphasize the critical need for anhydrous conditions and outline essential safety measures. This document is intended for use by trained researchers in a laboratory setting.
Phenylmagnesium bromide is a potent nucleophile and a strong base, making it a versatile reagent in the synthesis of a wide array of organic compounds.[1][2] Its utility spans from academic research to the industrial production of fine chemicals and pharmaceuticals. The successful execution of a Grignard reaction is highly dependent on the rigorous exclusion of atmospheric moisture, which can quench the reagent.[3][4]
Core Principles
The formation of the Grignard reagent involves the reaction of an organohalide (bromobenzene) with magnesium metal in an aprotic ether solvent, typically diethyl ether or tetrahydrofuran (THF).[1][2] The solvent plays a crucial role in solvating and stabilizing the Grignard reagent.[1][2] The reaction is initiated on the surface of the magnesium, and activation of the metal is often necessary to remove the passivating layer of magnesium oxide.[1][5]
Once formed, the phenylmagnesium bromide can react with various electrophiles. For instance, reaction with carbon dioxide (in the form of dry ice) followed by an acidic workup yields benzoic acid.[6] Alternatively, reaction with a ketone such as benzophenone produces a tertiary alcohol, in this case, triphenylmethanol, after protonation of the intermediate alkoxide.[7]
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
This protocol details the formation of the Grignard reagent, phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Calcium chloride drying tubes or nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Apparatus Setup: All glassware must be scrupulously dried in an oven overnight at >100 °C or flame-dried under a stream of dry nitrogen or argon immediately before use.[3][4][8] Assemble the apparatus consisting of a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet (or a drying tube).
-
Reagent Preparation: Place the magnesium turnings into the flask. If using a drying tube, attach it to the top of the condenser.
-
Initiation: Add a small crystal of iodine to the flask containing the magnesium.[9] The iodine helps to activate the magnesium surface by chemically removing the oxide layer.[1]
-
Addition of Bromobenzene: Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium.
-
Reaction Start: The reaction is indicated by the disappearance of the iodine color, the formation of a cloudy solution, and spontaneous boiling of the ether.[9] If the reaction does not start, gentle warming with a heating mantle or crushing the magnesium turnings with a dry glass rod may be necessary.[7][10] An ice-water bath should be kept ready to control the reaction rate if it becomes too vigorous.[3]
-
Completion: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure the reaction goes to completion, which is indicated by the consumption of most of the magnesium.[11]
Protocol 2: Synthesis of Benzoic Acid
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 6 M)
-
Diethyl ether
Procedure:
-
Reaction with CO2: Crush dry ice and place it in a beaker. Slowly pour the prepared phenylmagnesium bromide solution over the crushed dry ice with stirring.[6]
-
Work-up: After the excess dry ice has sublimed, slowly add hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any remaining magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the benzoic acid into the diethyl ether layer. Wash the organic layer with water.
-
Isolation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude benzoic acid.
-
Purification: The crude product can be purified by recrystallization from water.[12]
Protocol 3: Synthesis of Triphenylmethanol
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Benzophenone
-
Anhydrous diethyl ether or THF
-
Dilute acid (e.g., HCl or H2SO4) for work-up
Procedure:
-
Reaction with Benzophenone: Dissolve benzophenone in anhydrous diethyl ether or THF and place it in the dropping funnel. Add the benzophenone solution dropwise to the stirred Grignard reagent.[7]
-
Work-up: After the addition is complete, the reaction is quenched by the slow addition of a dilute acid.[7] This protonates the intermediate alkoxide to form triphenylmethanol.
-
Extraction: The product is extracted into the organic layer. The aqueous layer is removed.
-
Isolation and Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude triphenylmethanol can be purified by recrystallization.[7]
Quantitative Data Summary
| Parameter | Protocol 1: Phenylmagnesium Bromide | Protocol 2: Benzoic Acid Synthesis | Protocol 3: Triphenylmethanol Synthesis | Reference(s) |
| Reagents | ||||
| Bromobenzene | 17.7 mL (26.6 g, 0.17 mol) | Phenylmagnesium bromide from ~0.17 mol bromobenzene | Phenylmagnesium bromide from ~0.17 mol bromobenzene | [9] |
| Magnesium | 3.9 g (0.16 mol) | - | - | [9] |
| Diethyl Ether | 75 mL | - | ~15 mL to dissolve benzophenone | [6][9] |
| Benzophenone | - | - | 2.00 g (~11.0 mmol) | [6] |
| Dry Ice | - | ~5-10 g (excess) | - | [6] |
| Reaction Conditions | ||||
| Temperature | Gentle reflux | - | Gentle reflux | [7][9] |
| Reaction Time | ~30-60 minutes after addition | ~15 minutes | ~10-20 minutes |
Note: The quantities provided are examples and can be scaled as needed. The limiting reagent should be determined for accurate yield calculations.
Safety Precautions
-
Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[3][13] All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present.[3][13]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can become vigorous.[3][13] An ice bath should always be readily available for cooling.[3]
-
Moisture Sensitivity: Grignard reagents react violently with water.[4] Ensure all glassware and reagents are scrupulously dry.[3][4]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[4][13]
-
Corrosive Reagents: Handle acids and iodine with care.
Troubleshooting
| Issue | Possible Cause | Solution | Reference(s) |
| Reaction does not initiate | Inactive magnesium surface (oxide layer) | Add a crystal of iodine, gently warm the flask, or crush the magnesium with a glass rod. | [9] |
| Wet glassware or reagents | Ensure all apparatus is flame-dried or oven-dried and use anhydrous solvents. | [3][4] | |
| Reaction is too vigorous | Rate of addition of bromobenzene is too fast | Slow down the addition and cool the reaction flask in an ice bath. | [13] |
| Low yield | Incomplete reaction | Ensure all magnesium has reacted; gentle heating can help drive the reaction to completion. | |
| Side reactions (e.g., Wurtz coupling) | Add the bromobenzene solution slowly to a vigorously stirred magnesium suspension. | [11][14] |
Experimental Workflow and Mechanism Diagrams
Caption: Workflow for Grignard Synthesis.
Caption: Mechanism of Grignard Reaction.
References
- 1. Phenylmagnesium_bromide [chemeurope.com]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mason.gmu.edu [mason.gmu.edu]
- 13. dchas.org [dchas.org]
- 14. benchchem.com [benchchem.com]
Application Note and Protocol for the Purification of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the purification of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene (also known as 4-bromo-2,6-di-tert-butylanisole) using silica gel column chromatography. This protocol is designed to effectively remove impurities from the crude product, yielding a high-purity compound suitable for subsequent applications in organic synthesis and drug development, such as in Suzuki-Miyaura cross-coupling reactions. Detailed methodologies for sample preparation, column packing, elution, and post-purification analysis are presented, along with expected quantitative data and characterization results.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its sterically hindered nature and the presence of a bromo substituent make it a key building block for the synthesis of complex molecular architectures, including those with potential pharmaceutical applications. The purity of this intermediate is critical for the success of subsequent reactions, necessitating a robust purification strategy. Column chromatography is a widely used and effective technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase. This application note details a reliable protocol for the purification of this compound using silica gel chromatography with a non-polar eluent.
Data Presentation
The following table summarizes the typical quantitative data associated with the synthesis and purification of this compound. The synthesis involves the methylation of 4-bromo-2,6-di-tert-butylphenol.[2]
| Parameter | Value | Reference |
| Synthesis Yield | 95.2% | The synthesis of 4-bromo-2,6-di-tert-butylanisole from 4-bromo-2,6-di-tert-butylphenol and dimethyl sulfate yielded the product as a brown oil after extraction and solvent evaporation.[2] |
| Purity Before Chromatography | Assumed to be the crude product from synthesis | The crude product is described as a brown oil, suggesting the presence of impurities.[2] |
| Purity After Chromatography | >98% | Commercially available this compound is typically offered at a purity of 98% or higher.[3] Column chromatography is a standard method to achieve such purity levels. |
| Physical Form (Purified) | Solid | The purified compound is a solid at room temperature.[3] |
| Storage Conditions | Sealed in a dry environment at room temperature | To maintain purity and prevent degradation, the purified compound should be stored in a tightly sealed container in a dry place at room temperature.[3] |
Experimental Protocols
Synthesis of Crude this compound
The crude material for purification can be synthesized by the methylation of 4-bromo-2,6-di-tert-butylphenol. In a typical procedure, 4-bromo-2,6-di-tert-butylphenol is dissolved in acetone with potassium carbonate. Dimethyl sulfate is then added, and the mixture is refluxed. After the reaction is complete, the insoluble materials are filtered off, and the solvent is removed under reduced pressure. The residue is then worked up with an organic solvent (e.g., ethyl acetate) and washed with water and brine to yield the crude this compound as a brown oil.[2]
Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass wool or cotton
-
Sand (50-100 mesh)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Eluent Selection: Due to the non-polar nature of the target compound, 100% hexane is an effective eluent. This is supported by purification of similar brominated aromatic compounds. For compounds with slightly more polar impurities, a solvent system of hexane with a small percentage of a more polar solvent like ethyl acetate or dichloromethane can be optimized using Thin Layer Chromatography (TLC).
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent and sample.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the eluent until the liquid level is at the top of the sand.
-
Carefully add a small amount of hexane to the top of the column and again drain to the top of the sand layer to ensure the sample is loaded as a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with hexane.
-
Begin eluting the compound through the column, maintaining a steady flow rate.
-
Collect the eluent in a series of labeled fractions (e.g., 10-20 mL fractions).
-
Monitor the elution of the product by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and visualize under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield of the purification step and assess the purity using analytical techniques such as NMR, GC-MS, and melting point analysis.
-
Characterization of Purified Product
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (300 MHz, CDCl₃, TMS): δ 1.41 (s, 18H), 3.68 (s, 3H), 7.33 (s, 2H).[2]
-
¹³C NMR: Expected signals would include those for the tert-butyl groups, the methoxy group, and the aromatic carbons.
-
GC-MS: A single peak in the gas chromatogram with a corresponding mass spectrum showing the molecular ion peak would confirm the purity and identity of the compound.
Visualizations
References
Purifying Brominated Aromatic Compounds: Application Notes and Protocols for Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of brominated aromatic compounds using recrystallization techniques. The selection of an appropriate solvent and method is critical for achieving high purity and yield, which are paramount in research and pharmaceutical development.
Introduction
Brominated aromatic compounds are essential building blocks in organic synthesis and are key components in many pharmaceuticals, agrochemicals, and materials. The purity of these intermediates directly impacts the outcome of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of these solid organic compounds. The underlying principle of recrystallization is the difference in solubility of the target compound and its impurities in a selected solvent at different temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound forms highly organized and pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).
This guide covers single-solvent, multi-solvent (solvent-antisolvent), and hot filtration recrystallization methods, providing both qualitative and quantitative data to aid in the selection and optimization of the appropriate technique for a range of brominated aromatic compounds.
Data Presentation: Recrystallization of Brominated Aromatic Compounds
The following table summarizes quantitative data from various recrystallization experiments on brominated aromatic compounds, offering a comparative overview of different solvent systems and their effectiveness.
| Compound | Starting Material & Purity | Solvent System | Temperature Profile | Yield (%) | Purity Achieved |
| 4-Bromoacetanilide | 1 g (crude) | Ethanol | Dissolved in boiling ethanol, cooled to room temperature. | ~60-70% | Colorless crystals, M.P. 167 °C[1] |
| 1-Bromo-4-iodobenzene | Crude product (HPLC purity ~98.4%)[2] | Ethanol | Dissolved in hot ethanol, cooled to room temperature. | High (not specified) | High (>98%)[3] |
| 3-Bromobenzoic Acid | Crude | Water or Ethanol/Water | Dissolved in hot solvent, cooled to room temperature, then ice bath. | Not specified | Off-white to light yellow crystals, M.P. 155-158 °C |
| 1,4-Dibromobenzene | 2.0 g (impure, colored) | Ethanol | Dissolved 2.0 g in 25 mL of boiling ethanol. | Not specified | Colorless crystals |
Experimental Protocols
Single-Solvent Recrystallization
This is the most common and straightforward recrystallization technique, suitable when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.
Protocol: Purification of 4-Bromoacetanilide using Ethanol
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude 4-bromoacetanilide in the minimum amount of boiling 95% ethanol. Start with approximately 10-15 mL of ethanol and add more in small portions if necessary to achieve complete dissolution of the solid at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on a hot plate. Place a stemless funnel with fluted filter paper on the hot flask and pour the hot solution of 4-bromoacetanilide through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this cooling period to promote the formation of large, well-defined crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol (typically 2-3 mL) to remove any residual mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through the Büchner funnel for several minutes. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
Multi-Solvent Recrystallization (Solvent-Antisolvent)
This method is employed when no single solvent has the ideal solubility characteristics. A "good" solvent that readily dissolves the compound is paired with a "poor" or "anti-solvent" in which the compound is insoluble.
Protocol: Purification of a Generic Brominated Aromatic Compound
-
Dissolution: Dissolve the crude brominated aromatic compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at its boiling point in an Erlenmeyer flask.
-
Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent back to the hot mixture until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents in the appropriate ratio.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Visualizing the Workflow
The following diagrams illustrate the logical steps involved in the recrystallization processes.
Caption: General workflow for the recrystallization of brominated aromatic compounds.
Caption: Decision-making process for selecting a suitable solvent system.
References
Application Notes: Synthesis of Novel Biphenyl Building Blocks for Protein Degradaders from 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties. The synthesis of novel, structurally diverse building blocks is crucial for expanding the available chemical space for PROTAC development.
These application notes describe a synthetic protocol for utilizing 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene as a starting material to generate a versatile biphenyl building block. The sterically hindered di-tert-butyl and methoxy-substituted phenyl motif can be incorporated into novel POI ligands, offering a unique scaffold for exploring new interactions and improving ligand efficiency. The protocol focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds. The resulting biphenyl amine derivative serves as a key intermediate that can be readily incorporated into PROTAC synthesis workflows.
Application: Synthesis of a Versatile Biphenyl Amine Building Block
The primary application of this compound in this context is its use as a precursor for a functionalized biphenyl building block. The Suzuki-Miyaura coupling with (4-(aminomethyl)phenyl)boronic acid introduces a reactive primary amine handle, which is ideal for subsequent conjugation to a linker or a linker-E3 ligase ligand complex via amide bond formation.
The bulky 1,3-di-tert-butyl groups on the phenyl ring can provide conformational restriction and specific steric interactions within the ligand-binding pocket of a target protein, potentially leading to improved affinity and selectivity. The methoxy group can serve as a hydrogen bond acceptor, further contributing to the binding interactions.
Experimental Protocols
Protocol 1: Synthesis of (4',6'-di-tert-butyl-3'-methoxy-[1,1'-biphenyl]-4-yl)methanamine
This protocol details the Suzuki-Miyaura cross-coupling of this compound with (4-(aminomethyl)phenyl)boronic acid.
Materials:
-
This compound
-
(4-(aminomethyl)phenyl)boronic acid hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), (4-(aminomethyl)phenyl)boronic acid hydrochloride (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add Palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).
-
Add degassed toluene and water (e.g., in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired product.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry (ESI-MS) | Calculated m/z found for [M+H]⁺ |
Protocol 2: Synthesis of a PROTAC Precursor via Amide Coupling
This protocol describes the conjugation of the synthesized biphenyl amine building block to a representative linker-E3 ligase ligand conjugate, in this case, an acid-terminated pomalidomide linker.
Materials:
-
(4',6'-di-tert-butyl-3'-methoxy-[1,1'-biphenyl]-4-yl)methanamine (from Protocol 1)
-
Pomalidomide-linker-COOH (pre-synthesized)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the Pomalidomide-linker-COOH (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of (4',6'-di-tert-butyl-3'-methoxy-[1,1'-biphenyl]-4-yl)methanamine (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous LiCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to afford the final PROTAC molecule.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-70% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry (HRMS) | Calculated m/z found for [M+H]⁺ |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a PROTAC molecule.
PROTAC Mechanism of Action
Application of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene is a substituted aromatic compound featuring a reactive bromine atom, sterically hindering tert-butyl groups, and an electron-donating methoxy group. While direct applications in materials science are not extensively documented in peer-reviewed literature, its structure makes it a valuable precursor for the synthesis of a variety of functional materials. The presence of the aryl bromide moiety allows for its use in metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of conjugated polymers, liquid crystals, and functional small molecules with applications in organic electronics and medicinal chemistry.
This document provides detailed application notes and hypothetical protocols for the use of this compound as a building block in materials synthesis, drawing upon established methodologies for similar aryl bromide compounds.
Key Applications in Materials Synthesis
The primary utility of this compound in materials science lies in its ability to participate in cross-coupling reactions to introduce the bulky and electronically influential 2,6-di-tert-butyl-3-methoxyphenyl group into larger molecular architectures. Potential applications include:
-
Synthesis of Conjugated Polymers: Incorporation of the bulky di-tert-butylphenyl unit can enhance the solubility and influence the solid-state packing of conjugated polymers, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Development of Liquid Crystals: The rigid core and potential for elongation through cross-coupling make this molecule a candidate for the synthesis of novel liquid crystalline materials. The bulky substituents can influence the mesophase behavior.
-
Precursor for Functional Small Molecules: Arylation of this compound can lead to the synthesis of novel organic electronic materials, fluorescent probes, and potentially biologically active molecules for drug development.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative quantitative data for common palladium-catalyzed cross-coupling reactions, adapted from general procedures for aryl bromides. These serve as a starting point for reaction optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | 2M Na₂CO₃ | Toluene | 80 | 15 | 77-82[1] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (5) | K₃PO₄ | MeCN/H₂O | Reflux | 12 | >90 (typical) |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 90 | 12 | 31-46[2] |
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 20 | >80 (typical)[1] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 20 | >85 (typical)[1] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 20 | >80 (typical)[1] |
Table 3: Representative Conditions for Heck-Mizoroki Coupling
| Entry | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | >70 (typical) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMF | 120 | 18 | >80 (typical) |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 140 | 12 | >60 (typical) |
Experimental Protocols
The following are detailed, generalized protocols for key cross-coupling reactions involving this compound. Note: These protocols are illustrative and require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound by coupling this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2M aqueous Na₂CO₃ solution)
-
Solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a heat-gun-dried and argon-flushed Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), and the palladium catalyst (0.02 mmol).
-
Add the solvent (5 mL) to the flask.
-
Add the aqueous base (3.0 mmol) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 15 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with deionized water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Objective: To synthesize an aryl-alkyne by coupling this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., Triethylamine - Et₃N)
-
Solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a heat-gun-dried and argon-flushed Schlenk flask, dissolve this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and the copper(I) co-catalyst (0.03 mmol) in the solvent (10 mL).[1]
-
Add the terminal alkyne (1.2 mmol) and the base (3.0 mmol) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for the specified time (e.g., 20 hours).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for hindered aryl bromides
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges, particularly when working with sterically hindered aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in Suzuki coupling reactions involving hindered aryl bromides?
A1: Low yields with sterically hindered substrates typically stem from challenges in the catalytic cycle.[1] The main causes include:
-
Inefficient Oxidative Addition: The steric bulk from ortho-substituents on the aryl bromide can physically block the palladium catalyst from inserting into the carbon-bromine bond, which is the first and often rate-determining step of the cycle.[1][2]
-
Difficult Reductive Elimination: Steric congestion around the palladium center in the final step can prevent the two coupling partners from forming the new carbon-carbon bond efficiently.[1]
-
Catalyst Decomposition: Higher temperatures, often required for hindered substrates, can lead to the decomposition of the active catalyst (e.g., formation of palladium black) before the reaction is complete.[1]
-
Competing Side Reactions: Undesired reactions can consume starting materials or intermediates. Common side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the aryl bromide.[3]
Q2: How do I choose the right catalyst and ligand for a sterically demanding coupling?
A2: Catalyst selection is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective for simple couplings, hindered substrates require more specialized systems.[4]
-
Bulky, Electron-Rich Ligands: These are essential. The steric bulk on the ligand promotes the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[2]
-
Buchwald Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and the even more specialized AntPhos are designed for challenging couplings and are highly recommended.[4][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable and active palladium complexes, making them excellent for coupling hindered substrates.[6]
-
Precatalysts: Using well-defined "precatalysts" (e.g., XPhos Pd G3/G4) can improve reproducibility and activity. These air- and moisture-stable complexes rapidly generate the active Pd(0) species in solution.
Q3: Which base and solvent combination is most effective for hindered substrates?
A3: The choice of base and solvent is highly interdependent and crucial for success.
-
Bases: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) is a reliable choice for many systems.[7] For extremely hindered couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[6] Cesium carbonate (Cs₂CO₃) is another effective but milder option.
-
Solvents: Aprotic polar solvents are generally preferred. Dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water, are commonly used.[8][9] The combination of t-BuOK as the base with dioxane as the solvent has been shown to be highly effective for reactions with NHC ligands.[6]
Q4: How can I minimize the protodeboronation of my boronic acid?
A4: Protodeboronation (the cleavage of the C-B bond) is a major side reaction, especially with electron-rich boronic acids or under harsh conditions.[3] To minimize it:
-
Use the mildest effective base (e.g., K₂CO₃, Cs₂CO₃).
-
Employ boronic esters (e.g., pinacol esters) instead of boronic acids, as they are generally more stable.[3]
-
Ensure your reaction is properly degassed, as oxygen can promote this side reaction.[3]
-
Use anhydrous solvents if water is not necessary for the specific catalytic system.
Troubleshooting Guide: Low Yield or No Reaction
This guide provides a systematic approach to troubleshoot a failing Suzuki coupling reaction with a hindered aryl bromide.
Problem: Very low (<10%) or no product formation.
Step 1: Verify Reagent & Catalyst Integrity
-
Question: Are your reagents pure and is your catalyst active?
-
Action:
-
Check the purity of your aryl bromide and boronic acid/ester by NMR or LC-MS. Impurities can inhibit the catalyst.
-
Palladium catalysts, especially Pd(0) sources, can degrade with improper storage. If in doubt, purchase a new batch or use a robust precatalyst.
-
Ensure your base is dry and of high quality. K₃PO₄, for instance, can be hygroscopic.
-
Step 2: Assess Reaction Setup
-
Question: Was the reaction environment sufficiently inert?
-
Action: Oxygen can deactivate the Pd(0) catalyst. Ensure you have thoroughly degassed your solvent and reaction mixture (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for 15-30 minutes) and maintained a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[8]
Step 3: Re-evaluate Catalyst System
-
Question: Is your ligand appropriate for this specific challenging coupling?
-
Action: Standard ligands like PPh₃ are often ineffective for hindered substrates. Switch to a bulky, electron-rich ligand system.
Problem: Moderate yield (20-50%) with significant starting material remaining.
Step 1: Increase Temperature and/or Reaction Time
-
Question: Is the reaction simply too slow due to steric hindrance?
-
Action: Sterically demanding couplings often require more thermal energy to overcome activation barriers.
-
Increase the reaction temperature in 20 °C increments. Monitor for product formation versus catalyst decomposition (indicated by the formation of palladium black).
-
Extend the reaction time. Monitor by TLC or LC-MS every few hours to see if the reaction is progressing.
-
Step 2: Optimize Base and Solvent
-
Question: Is the base strong enough or is the solvent optimal?
-
Action:
-
If using a carbonate base (e.g., K₂CO₃), switch to a stronger base like K₃PO₄.
-
For very challenging couplings, consider a stronger base system like t-BuOK in an anhydrous solvent like dioxane or toluene.[6]
-
Quantitative Data on Reaction Conditions
The following tables summarize data from studies on Suzuki couplings with hindered substrates, illustrating the impact of different components on reaction yield.
Table 1: Comparison of Ligands for a Sterically Demanding Coupling
Reaction: 2,4,6-triisopropylphenyl bromide + cyclohexylboronic acid. Conditions: 1 mol% Pd(OAc)₂, base, solvent, 110-130 °C, 12-24 h.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | BI-DIME | K₃PO₄ | Toluene | 110 | 31 | [5] |
| 2 | AntPhos | K₃PO₄ | Toluene | 110 | 52 | [5] |
| 3 | AntPhos | K₃PO₄ | Xylenes | 130 | 63 | [5] |
| 4 | SPhos | K₃PO₄ | Toluene | 110 | 3 | [5] |
| 5 | XPhos | K₃PO₄ | Toluene | 110 | 0 | [5] |
| 6 | P(tBu)₃ | K₃PO₄ | Toluene | 110 | 0 | [5] |
Data demonstrates the superior performance of the specialized ligand AntPhos for this extremely hindered transformation.[5]
Table 2: Screening of Reaction Conditions for a Hindered Biaryl Synthesis
Reaction: 2-bromo-1,3-dichloro-5-nitrobenzene + (2-(trifluoromethoxy)phenyl)boronic acid.
| Entry | Pd Source (5 mol%) | Ligand (10 mol%) | Base (2 eq.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 | 1 | 60 | [10] |
| 2 | Pd₂(dba)₃ | L1 | K₂CO₃ | 60 | 1 | 85 | [10] |
| 3 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 60 | 1 | 71 | [10] |
| 4 | Pd₂(dba)₃ | L1 | NaOH | 60 | 1 | 50 | [10] |
| 5 | Pd₂(dba)₃ | L1 | K₂CO₃ | 50 | 1 | 66 | [10] |
| 6 | Pd₂(dba)₃ | L1* | K₂CO₃ | 70 | 1 | 84 | [10] |
L1 = 4-(2-(diphenylphosphino)phenyl)morpholine.[10]
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]
General Experimental Workflow
Caption: A generalized experimental workflow for Suzuki coupling reactions.[4][8]
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
Detailed Experimental Protocol
The following is a representative, general-purpose protocol for the Suzuki-Miyaura coupling of a hindered aryl bromide. Note: The optimal catalyst, ligand, base, solvent, temperature, and stoichiometry are substrate-dependent and should be determined through screening.
1. Materials & Setup
-
Hindered Aryl Bromide (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid or Pinacol Ester (1.2–1.5 mmol, 1.2–1.5 equiv.)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar.
-
Inert gas supply (Argon or Nitrogen).
2. Procedure
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide, the boronic acid/ester, and the base.
-
Inerting the Atmosphere: Seal the vessel with a rubber septum. Connect it to a Schlenk line and perform a minimum of three vacuum/backfill cycles with argon or nitrogen to thoroughly remove oxygen.[4]
-
Reagent Addition: While maintaining a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup (once complete):
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing side reactions in Grignard reagent formation with aryl bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the formation of Grignard reagents from aryl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with an aryl bromide fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate is a frequent challenge. The primary reasons are the passivating layer on the magnesium surface and the presence of moisture.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours, followed by cooling under an inert atmosphere like nitrogen or argon.[1] Solvents must be anhydrous; commercial grades are recommended, but they can be further dried using molecular sieves.[1]
-
Activate the Magnesium: The magnesium surface is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction.[2][3] This layer must be disrupted. Refer to the "Magnesium Activation Protocols" section for detailed methods.[1][2]
-
Check Aryl Bromide Purity: The aryl bromide must be pure and free from moisture and acidic impurities.[1][4] Distillation of the aryl bromide can remove non-volatile impurities.
Q2: I am observing a significant amount of a homocoupled biphenyl byproduct (Wurtz coupling). How can I minimize this side reaction?
A2: The formation of a homocoupled dimer, known as a Wurtz or Wurtz-Fittig coupling product, is a common side reaction.[5][6][7][8] It occurs when the newly formed Grignard reagent reacts with the unreacted aryl bromide.[6]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Aryl Bromide: Add the aryl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring its reaction with the magnesium surface over the already formed Grignard reagent.[5][6][9]
-
Control the Reaction Temperature: Grignard reagent formation is exothermic.[5] Elevated temperatures can increase the rate of Wurtz coupling.[6] Maintain a controlled temperature, often by using an ice bath, especially during the initial phase of the reaction.[6]
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure the aryl bromide reacts at the magnesium surface.[1]
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. While THF is a common and effective solvent, for some substrates, diethyl ether may lead to less byproduct formation.[6][10]
Q3: My reaction initiated, but the yield of the Grignard reagent is low. What could be the cause?
A3: Low yields can result from several factors, including quenching of the Grignard reagent or incomplete reaction.
Troubleshooting Low Yields:
-
Eliminate Protic Impurities: Grignard reagents are strong bases and will be quenched by any source of acidic protons, such as water, alcohols, or even trace moisture in the starting materials or solvent.[4][5][11] The presence of the corresponding arene (from protonation of the Grignard reagent) as a byproduct is a strong indicator of moisture contamination.[4]
-
Optimize Reaction Time: Ensure the reaction is allowed to proceed to completion. This can be visually monitored by the consumption of the magnesium turnings.[12]
-
Consider Magnesium Purity: While opinions vary, some studies suggest that metallic impurities like iron and manganese in the magnesium can be detrimental to the yield of subsequent reactions.[13][14] Using high-purity magnesium may be beneficial.[15][16]
Q4: Can I form a Grignard reagent from an aryl bromide that contains other functional groups?
A4: Generally, Grignard reagents are incompatible with acidic protons (e.g., -OH, -NH2, -COOH) and many electrophilic functional groups (e.g., esters, ketones, nitriles).[1][17] However, under specific conditions, such as very low temperatures (-78 °C), it is possible to prepare functionalized Grignard reagents from aryl bromides containing groups like esters or nitriles using highly reactive "Rieke Magnesium".[18]
Data Presentation
Table 1: Effect of Magnesium Activation Method on Grignard Yield
| Activation Method | Typical Reagents | Relative Effectiveness | Reference |
| Mechanical Grinding | None | Effective for small scale, exposes fresh surface.[19][20] | [19][20] |
| Chemical Activation | Iodine (I₂) | Common, helps remove MgO layer.[2][3][19][21][22] | [2][3][19][21][22] |
| 1,2-Dibromoethane | Effective, formation of ethylene gas indicates activation.[2][19] | [2][19] | |
| Diisobutylaluminum hydride (DIBAH) | Allows for initiation at lower temperatures (≤20 °C for aryl bromides).[23][24] | [23][24] | |
| Use of Rieke Magnesium | Reduction of MgCl₂ with K or Li | Highly reactive magnesium, allows for formation at low temperatures.[2][11][18] | [2][11][18] |
Table 2: Influence of Solvent on Wurtz Coupling for Benzyl Chloride
| Solvent | Yield of Desired Alcohol (%) | Comments | Reference |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. | [6] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. | [6] |
Note: While this data is for a benzylic halide, it illustrates the significant impact solvent choice can have on the Wurtz side reaction.
Experimental Protocols
Protocol 1: General Procedure for the Formation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings (1.1-1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask under an inert atmosphere until the iodine sublimes and its color dissipates, indicating the activation of the magnesium surface.[4] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the bromobenzene (1.0 equivalent) dissolved in the anhydrous solvent to the activated magnesium. The reaction should initiate, as evidenced by bubbling, a gentle reflux, and the formation of a cloudy, gray suspension.[4]
-
Slow Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6] If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Reaction Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure the reaction goes to completion, which is indicated by the consumption of most of the magnesium.[4] The resulting gray-to-brown solution is the Grignard reagent.
Visualizations
Caption: Main reaction pathway for Grignard reagent formation and the competing Wurtz coupling side reaction.
Caption: A logical workflow for troubleshooting common issues in Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. leah4sci.com [leah4sci.com]
- 11. adichemistry.com [adichemistry.com]
- 12. reddit.com [reddit.com]
- 13. scispace.com [scispace.com]
- 14. 321. The effect of metallic impurities in magnesium on the formation of grignard compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sciencemadness Discussion Board - high-purity Mg needed for Grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the synthesis of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Technical Support Center: Synthesis of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the sterically hindered nature of the starting material and the reactivity of the brominating agent. Key areas to investigate include:
-
Incomplete Reaction: The bulky tert-butyl groups significantly hinder the approach of the electrophile to the aromatic ring. This can lead to a slow or incomplete reaction.
-
Side Reactions: Formation of isomeric byproducts or poly-brominated species can reduce the yield of the desired product.
-
Sub-optimal Reagents or Conditions: The quality of the brominating agent, solvent, and catalyst, as well as the reaction temperature and time, are critical.
-
Difficult Purification: The product and unreacted starting material may have similar physical properties, leading to losses during workup and purification.
Q2: How can I determine if my reaction has gone to completion?
Monitoring the reaction progress is crucial. Thin Layer Chromatography (TLC) is a straightforward method. Spot the reaction mixture alongside the starting material (1,3-di-tert-butyl-2-methoxybenzene). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the brominated product will indicate the reaction's progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, product, and any byproducts.
Q3: I am observing the formation of multiple products. What are they, and how can I minimize them?
The starting material, 1,3-di-tert-butyl-2-methoxybenzene, has two bulky tert-butyl groups and a methoxy group, all of which are activating and ortho-para directing. This can lead to the formation of isomeric and poly-brominated byproducts.
-
Isomeric Byproducts: While the 5-position is sterically accessible, some bromination might occur at other positions, although this is less likely due to steric hindrance from the tert-butyl groups.
-
Di-brominated Byproducts: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, a second bromination can occur.
To minimize byproduct formation:
-
Control Stoichiometry: Use a precise amount of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Optimize Reaction Temperature: Perform the reaction at a controlled, and likely low, temperature to increase selectivity. For similar reactions, temperatures around 0°C are often used.[1]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.
Q4: What are the best practices for purifying the final product?
Purification can be challenging due to the similar properties of the product and potential impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and byproducts. A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent like hexane or petroleum ether can be an effective purification method, potentially leading to higher purity than chromatography alone.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a suggested starting point based on general procedures for the bromination of sterically hindered aromatic compounds. Optimization may be required.
Materials:
-
1,3-di-tert-butyl-2-methoxybenzene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-di-tert-butyl-2-methoxybenzene (1.0 eq) in DMF.
-
Addition of Brominating Agent: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction time can vary, but a typical duration is 2-4 hours.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.
-
Workup: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields
| Observed Issue | Potential Cause | Recommended Solution |
| High amount of unreacted starting material | Incomplete reaction due to steric hindrance or insufficient reactivity. | Increase reaction time. Slightly increase the equivalents of the brominating agent (e.g., to 1.1-1.2 eq). Consider a more reactive brominating system (e.g., Br₂ with a Lewis acid catalyst), but be mindful of selectivity. |
| Presence of multiple spots on TLC | Formation of isomeric or di-brominated byproducts. | Maintain a low reaction temperature (0°C or below). Ensure precise control over the stoichiometry of the brominating agent. Use a milder brominating agent like NBS. |
| Product loss during workup | Emulsion formation or product solubility in the aqueous phase. | Add more brine during the washing steps to break emulsions. Perform multiple extractions with the organic solvent. |
| Co-elution of product and impurities during chromatography | Similar polarities of the compounds. | Use a shallower gradient during column chromatography. Consider using a different solvent system. Follow up with recrystallization if the product is a solid. |
Visualization
Below is a troubleshooting workflow to diagnose and address low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yields.
References
Identification of byproducts in the bromination of di-tert-butyl-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of di-tert-butyl-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 2,4-di-tert-butyl-methoxybenzene?
The major product is typically the result of electrophilic aromatic substitution at the position most activated by the methoxy group and least sterically hindered. The methoxy group is a strong activating, ortho-, para-director.[1][2] In 2,4-di-tert-butyl-methoxybenzene, the para position to the methoxy group is blocked by a tert-butyl group. The ortho position at C6 is sterically hindered by the adjacent tert-butyl group at C2. Therefore, the bromine is most likely to substitute at the C5 position, which is ortho to one tert-butyl group and meta to the methoxy and the other tert-butyl group, but is often the most accessible position. The primary product is therefore expected to be 1-bromo-2,4-di-tert-butyl-5-methoxybenzene.
Q2: What are the most common byproducts observed in this reaction?
The most common byproducts arise from over-bromination or alternative substitution patterns. Due to the strong activating nature of the methoxy group, di-brominated products can form.[1] Another potential, though likely minor, byproduct could be the result of substitution at the more sterically hindered C6 position.
Q3: Which brominating agents are suitable for this reaction?
Commonly used brominating agents for activated aromatic rings include molecular bromine (Br₂) in a solvent like acetic acid or dichloromethane, and N-Bromosuccinimide (NBS).[3] NBS is often considered a milder and more selective reagent, which can help to minimize the formation of poly-brominated byproducts.[3]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] These techniques allow for tracking the consumption of the starting material and the formation of the desired product and any byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired monobrominated product | Reaction conditions are too mild (low temperature, insufficient reaction time). | Gradually increase the reaction temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed. |
| Significant amount of di-brominated byproduct | The aromatic ring is highly activated by the methoxy group, leading to over-bromination.[1] | Use a milder brominating agent like NBS.[3] Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Perform the reaction at a lower temperature to increase selectivity. |
| Formation of multiple isomers | Lack of regioselectivity in the bromination reaction. Steric hindrance from the tert-butyl groups can influence the substitution pattern.[4] | Optimize the solvent and temperature. Less polar solvents can sometimes improve selectivity. |
| Reaction does not go to completion | Inactive brominating agent or insufficient catalyst (if using Br₂ with a Lewis acid). | Ensure the brominating agent is fresh. If using a catalyst like FeBr₃ with Br₂, ensure it is anhydrous and added in the correct amount.[5][6] |
Experimental Protocols
General Protocol for Bromination using N-Bromosuccinimide (NBS)
This protocol outlines a general procedure for the selective monobromination of 2,4-di-tert-butyl-methoxybenzene using NBS.
Materials:
-
2,4-di-tert-butyl-methoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2,4-di-tert-butyl-methoxybenzene (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Potential products in the bromination of 2,4-di-tert-butyl-methoxybenzene.
Experimental Workflow for Byproduct Identification
Caption: Workflow for the identification and characterization of bromination byproducts.
Logical Relationship of Reaction Parameters
Caption: Influence of reaction parameters on the outcome of the bromination reaction.
References
Technical Support Center: Purification of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities include unreacted starting material (1,3-di-tert-butyl-2-methoxybenzene), di-brominated side products (e.g., 4,6-dibromo-1,3-di-tert-butyl-2-methoxybenzene), and residual solvents from the reaction or workup. The separation of the desired mono-bromo product from the unreacted starting material can be particularly challenging due to their similar polarities.[1]
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically offered at a purity of 98%.[2][3][4]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The most common techniques for purity assessment are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC with a flame ionization detector (GC-FID) can provide quantitative information on the percentage of impurities, while ¹H NMR can be used to identify the presence of starting material, di-brominated species, and other byproducts by analyzing the integration of characteristic peaks.
Q4: What are the primary methods for purifying crude this compound?
A4: The primary purification methods are column chromatography, recrystallization, and distillation.[1] The choice of method depends on the nature and quantity of the impurities present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: My crude product contains a significant amount of unreacted starting material.
-
Why is this happening? The bromination reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reactants.
-
How can I solve this?
-
Column Chromatography: This is often the most effective method to separate the mono-brominated product from the non-polar starting material. A non-polar eluent system, such as hexane or petroleum ether, is typically used.[5]
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Recrystallization: If the concentration of the starting material is not too high, recrystallization from a suitable solvent like hexane or petroleum ether may be effective.[1] The desired product is often less soluble than the starting material at low temperatures.
-
Issue 2: I am observing di-brominated byproducts in my product.
-
Why is this happening? Over-bromination can occur if the reaction conditions are too harsh (e.g., excess brominating agent, high temperature). The steric hindrance from the tert-butyl groups helps to minimize this, but it can still be a problem.
-
How can I solve this?
-
Column Chromatography: Careful column chromatography can separate the mono- and di-brominated products. The di-brominated product is typically less polar and will elute first.
-
Recrystallization: Fractional crystallization may be possible if there is a significant difference in the solubility of the mono- and di-bromo compounds.
-
Issue 3: My product won't crystallize during recrystallization.
-
Why is this happening? This could be due to the presence of impurities that inhibit crystal formation, the choice of an inappropriate solvent, or the solution being too dilute.
-
How can I solve this?
-
Solvent Selection: Test a variety of solvents or solvent mixtures. Hexane, heptane, or petroleum ether are good starting points.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent level, adding a seed crystal of pure product, or cooling the solution to a lower temperature.
-
Purify Further: If crystallization fails, it may be necessary to first purify the crude product by column chromatography to remove impurities that hinder crystallization.
-
Issue 4: Column chromatography is providing poor separation.
-
Why is this happening? Poor separation can result from using an incorrect eluent system, overloading the column, or improper column packing.
-
How can I solve this?
-
Optimize Eluent: Use a less polar eluent system (e.g., pure hexane) to increase the separation between the non-polar starting material and the slightly more polar mono-brominated product.
-
Column Loading: Do not overload the column. A general rule is to use a ratio of at least 20:1 (silica gel to crude product by weight).
-
Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >99% | Excellent for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | 98-99% | Simple, cost-effective, and can yield high-purity crystalline material. | May not be effective for removing impurities with similar solubility profiles. |
| Distillation | Variable | Effective for removing non-volatile impurities. | Requires the compound to be thermally stable and have a suitable boiling point. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or toluene. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent system, such as pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., hexane) at its boiling point.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered and electron-rich substrate, 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the significant steric hindrance imposed by the two tert-butyl groups flanking the bromine atom and the electron-donating methoxy group. This steric bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, often leading to slow or unsuccessful reactions. The electron-rich nature of the aromatic ring can also decrease its reactivity towards oxidative addition.
Q2: Which cross-coupling reactions are most suitable for functionalizing this substrate?
A2: The most commonly employed and successful cross-coupling reactions for such sterically hindered aryl bromides are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. Each of these reactions requires careful optimization of the catalyst system to overcome the steric challenges.
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Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: The method of choice for creating carbon-nitrogen bonds with a variety of amines.[1]
-
Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes.[2]
Q3: What are the most critical parameters for a successful cross-coupling reaction with this substrate?
A3: The selection of the palladium catalyst and, most importantly, the phosphine ligand is paramount. Bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are generally required to facilitate the reaction on sterically demanding substrates.[3] Other key parameters include the choice of a suitable base, solvent, and reaction temperature.
Q4: How do I choose the right palladium precatalyst?
A4: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, modern palladium precatalysts, such as the Buchwald G3 palladacycles, are often more reliable for challenging substrates. These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.
Q5: Can I use microwave irradiation to promote the reaction?
A5: Yes, microwave-assisted heating can be a valuable tool for accelerating cross-coupling reactions with challenging substrates. The rapid and efficient heating can help overcome activation barriers and significantly reduce reaction times. However, care must be taken to monitor for potential decomposition of the catalyst or starting materials at elevated temperatures.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently or may have decomposed. Use a fresh palladium precatalyst and ensure phosphine ligands have not been oxidized. Consider using a more robust precatalyst like a Buchwald G3 palladacycle. |
| Inefficient Oxidative Addition | The steric hindrance of the substrate is preventing the palladium from inserting into the C-Br bond. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to promote the formation of a more reactive, monoligated Pd(0) species.[3] |
| Inappropriate Base | The chosen base may not be strong enough to facilitate the catalytic cycle. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are often effective. |
| Incorrect Solvent | The solvent can significantly impact the solubility of reagents and the stability of the catalyst. For Suzuki couplings, ethereal solvents like dioxane or THF, often with a small amount of water, are common. For Buchwald-Hartwig reactions, toluene or dioxane are frequently used. |
| Low Reaction Temperature | Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition. Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This can occur if the transmetalation step is slow. Ensure the base is sufficiently soluble and active. In some cases, using a different base or adding a phase-transfer catalyst can help. |
| Protodebromination (Replacement of Br with H) | This side reaction can be promoted by moisture or certain bases. Ensure all reagents and solvents are anhydrous. Using a less nucleophilic base might also be beneficial. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne is a common side reaction in copper-catalyzed Sonogashira reactions. To avoid this, use a copper-free protocol.[4] |
Data Presentation: Illustrative Catalyst Systems for Sterically Hindered Aryl Bromides
Disclaimer: The following tables provide data for cross-coupling reactions of aryl bromides with steric and electronic properties similar to this compound. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2 | 2-Bromo-4,6-dimethylanisole | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 12 | 88 |
| 3 | 1-Bromo-2,4,6-tri-tert-butylbenzene | Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME | 80 | 24 | 75 |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-triisopropylbenzene | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 92 |
| 2 | 2-Bromo-4,6-dimethylanisole | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 20 | 85 |
| 3 | 1-Bromo-2,4,6-tri-tert-butylbenzene | n-Hexylamine | XPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 18 | 89 |
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Precatalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-triisopropylbenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N (3) | DMF | 80 | 12 | 88 |
| 2 | 2-Bromo-4,6-dimethylanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 91 |
| 3 | 1-Bromo-2,4,6-tri-tert-butylbenzene | 1-Hexyne | Pd(dppf)Cl₂ (3) | - | CuI (5) | i-Pr₂NH (4) | Toluene | 90 | 24 | 79 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (if not using a pre-formed complex).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF) and, if required, degassed water via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (if required), and the base (e.g., NaOtBu, 1.2-2.0 equiv.) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
General Protocol for a Sonogashira Coupling Reaction (Copper-Free)
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (if necessary).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF, or dioxane), the base (e.g., Cs₂CO₃ or an amine base like Et₃N or i-Pr₂NH, 2.0-3.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water or a mild aqueous acid (e.g., saturated NH₄Cl), then with brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Logical workflow for catalyst selection and optimization.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Reactivity of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. The following sections address common issues related to solvent effects in key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most probable reactions for the functionalization of this compound?
A1: Given its structure, the most common and synthetically useful reactions for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). Lithiation followed by quenching with an electrophile is another important pathway.
Q2: How does solvent choice impact the success of a Suzuki-Miyaura coupling reaction with this substrate?
A2: The solvent plays a critical role in Suzuki-Miyaura reactions by influencing the solubility of reagents, the stability of the palladium catalyst, and the overall rate of the catalytic cycle. Aprotic polar solvents like DMF and DME, often mixed with water, are frequently used to dissolve the inorganic base and the organoboron reagent. However, for sterically hindered substrates, less polar solvents such as toluene or dioxane may offer better results. It is highly recommended to screen a variety of solvents to determine the optimal conditions for a specific reaction.
Q3: What is the function of the base in a Buchwald-Hartwig amination of this compound, and how does the solvent choice relate to it?
A3: In Buchwald-Hartwig amination, the base is essential for deprotonating the amine nucleophile, which facilitates the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The choice of solvent must be compatible with the base. Ethereal solvents like THF and 1,4-dioxane are often employed with these strong bases. For weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, aprotic polar solvents may be more suitable.
Q4: Can lithiation be performed on this compound, and what are the key solvent considerations?
A4: Yes, halogen-metal exchange is a viable strategy. However, the stability and reactivity of the resulting aryllithium species are highly dependent on the solvent. A dramatic solvent effect is often observed between diethyl ether and THF. In some cases, an aryllithium intermediate may be stable in diethyl ether/hexane mixtures at low temperatures, allowing it to be trapped by an electrophile. In contrast, the same intermediate might be unstable in a THF/hexane mixture, leading to rapid side reactions.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Screen alternative solvents. If using a non-polar solvent like toluene, try a polar aprotic solvent/water mixture such as 1,4-dioxane/water (4:1). | The polarity of the solvent significantly affects the solubility of reagents and the stability of catalytic intermediates.[2] |
| Poor Solubility of Reagents | Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and well-suspended. Consider using a solvent system that better solubilizes all components. | Poor solubility can lead to slow reaction rates. The addition of water can sometimes help dissolve the base.[2] |
| Catalyst Deactivation | Use fresh, high-purity palladium catalyst and ligands. Ensure all solvents are anhydrous and degassed. | The active Pd(0) species is sensitive to oxygen and water, which can lead to catalyst deactivation. |
Issue 2: Significant Side Reactions in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation | Optimize the base; using a weaker or less sterically hindered base can sometimes reduce this side reaction. Lowering the reaction temperature may also be beneficial. | This side reaction replaces the bromine atom with a hydrogen atom and can be promoted by certain bases and high temperatures.[3] |
| Competitive Binding | If other nucleophilic groups are present on the coupling partner, consider protecting them. | The amine or other nucleophilic groups can compete for coordination to the palladium center, inhibiting the desired reaction. |
| Solvent-Induced Decomposition | Screen alternative solvents. Toluene and 1,4-dioxane are generally robust choices for Buchwald-Hartwig aminations. | The choice of solvent can influence the rates of competing side reactions.[3] |
Data Presentation
The following tables provide representative data for common cross-coupling reactions on analogous bromo-aromatic substrates to serve as a starting point for optimization.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Toluene | 100 | 100 |
| 2 | Dioxane | 100 | 100 |
| 3 | DMF | 100 | 85 |
| 4 | THF | 70 | 74 |
| 5 | DMSO | 100 | 55 |
| 6 | DME | 80 | 65 |
| Data is representative for the Suzuki coupling of 4-bromoacetophenone and is intended as a general guide.[2] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Conversion
| Entry | Base | Conversion (%) |
| 1 | K₃PO₄ | 100 |
| 2 | KF | 65 |
| 3 | Cs₂CO₃ | 100 |
| 4 | Na₂CO₃ | 85 |
| 5 | NEt₃ | 70 |
| 6 | K₂CO₃ | 90 |
| Data is representative for the Suzuki coupling of 4-bromoacetophenone and is intended as a general guide.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Add the degassed solvent (e.g., toluene/water mixture). The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS.
General Protocol for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaO-t-Bu, 1.2-1.5 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.). Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M). The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Managing Steric Hindrance from Tert-Butyl Groups in Reaction Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of tert-butyl groups in organic synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving tert-butyl groups.
Issue 1: Low or No Yield in Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms:
-
Reaction fails to proceed or gives very low yields when using substrates with tert-butyl groups adjacent to the reaction center.
-
Significant amounts of starting material remain unreacted.
-
Formation of homocoupling or decomposition byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric hindrance preventing catalyst-substrate interaction. | Employ a catalyst with a bulky ligand that can force the desired interaction. N-heterocyclic carbene (NHC) ligands like IPr in PEPPSI™-IPr catalysts are effective. The bulky ligand can improve the reductive elimination step. |
| Inefficient oxidative addition. | Use a more reactive palladium precatalyst. Consider catalysts with electron-rich and bulky phosphine ligands like AntPhos.[1] |
| Decomposition of the catalyst. | Use a more stable precatalyst, such as a PEPPSI™ catalyst, which is known for its robustness to air and moisture. |
| Unfavorable reaction kinetics. | Increase the reaction temperature. For some Suzuki-Miyaura reactions with hindered substrates, temperatures around 110°C in toluene have been successful.[1] Alternatively, applying high pressure (up to 15 kbar) can overcome steric hindrance.[2] |
| Side reactions dominating. | Slow addition of the boronic acid can suppress unwanted direct Suzuki coupling and increase the yield of the desired carbonylative reaction in carbonylative Suzuki-Miyaura couplings.[3] |
Issue 2: Incomplete Deprotection of Tert-Butyl Protecting Groups (Boc, t-Bu esters/ethers)
Symptoms:
-
Incomplete removal of the tert-butyl protecting group, leading to a mixture of starting material and product.
-
LC-MS analysis shows the presence of the protected starting material.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA). A common starting point is a 1:1 mixture of TFA in dichloromethane (DCM).[4] For resistant substrates, neat TFA can be used. |
| Short reaction time. | Extend the reaction time. Monitor the reaction progress by TLC or LC-MS and continue until the starting material is consumed.[4] |
| Low reaction temperature. | Most deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be beneficial, but monitor for side reactions. |
| Steric hindrance around the tert-butyl group. | Use a stronger acid system or consider alternative deprotection methods. |
Issue 3: Formation of Side Products During Tert-Butyl Deprotection
Symptoms:
-
Formation of unexpected byproducts, often observed as extra peaks in HPLC or LC-MS.
-
Mass spectrometry may indicate the addition of a tert-butyl group (+57 m/z) to the product or other nucleophilic species in the reaction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Alkylation by the tert-butyl cation. | The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic functional groups (e.g., tryptophan, methionine, tyrosine).[5] Add a scavenger to the reaction mixture to trap the tert-butyl cation.[6] |
| Scavenger Selection. | The choice of scavenger is critical. Triisopropylsilane (TIS) is a common and effective scavenger.[6] For sulfur-containing residues, thioanisole can be beneficial. A common cocktail is 95:2.5:2.5 TFA/water/TIS.[6] |
Issue 4: Low Yield in Reactions with Tert-Butyl Ketones (e.g., Grignard Reactions)
Symptoms:
-
Low conversion of the tert-butyl ketone to the desired tertiary alcohol.
-
Recovery of a significant amount of the starting ketone.
-
Formation of a secondary alcohol or Wurtz coupling products.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Enolization of the ketone. | The Grignard reagent acts as a base and deprotonates the α-carbon of the sterically hindered ketone.[7] Use a less sterically hindered Grignard reagent if possible, or consider using an organolithium reagent. Lowering the reaction temperature can also favor nucleophilic addition.[7] |
| Reduction of the ketone. | A Grignard reagent with β-hydrogens can reduce the ketone to a secondary alcohol.[3] Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide.[7] |
| Wurtz coupling of the Grignard reagent. | The Grignard reagent reacts with the unreacted alkyl halide from its formation.[7] Ensure slow, dropwise addition of the alkyl halide during the Grignard reagent preparation.[3] |
| Poor quality of Grignard reagent. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use fresh, high-quality magnesium turnings.[3] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the tert-butyl group particularly problematic?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. The tert-butyl group, with its three methyl groups attached to a central carbon, is exceptionally bulky and creates a significant steric shield around the reaction center, impeding the approach of reagents.
Q2: How can I quantitatively assess the impact of steric hindrance on my reaction?
A2: Comparing the reaction yields and rates of a substrate with a tert-butyl group to an analogous substrate with a smaller group (e.g., methyl or isopropyl) under the same conditions provides a quantitative measure of the steric effect.
Q3: Are there general strategies to overcome steric hindrance from tert-butyl groups?
A3: Yes, several strategies can be employed:
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Catalyst and Ligand Design: Use catalysts with bulky ligands that can promote the desired transformation.[8]
-
Reaction Conditions: Increasing the reaction temperature or applying high pressure can provide the necessary energy to overcome the steric barrier.[2]
-
Reagent Choice: Select smaller, more reactive reagents when possible.
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Protecting Group Strategy: In multi-step syntheses, consider using a less bulky protecting group if the tert-butyl group is not essential for other reasons.
Q4: When should I consider using high-pressure equipment?
A4: High-pressure equipment should be considered for reactions that are severely inhibited by steric hindrance and do not proceed under standard thermal conditions. Cycloadditions and other reactions with a negative activation volume are particularly well-suited for high-pressure conditions.[2]
Q5: What are the key safety precautions when working with high-pressure reactors?
A5: Always follow the manufacturer's instructions for the specific high-pressure apparatus. Ensure the reactor is properly assembled and sealed. Use a blast shield and operate the equipment in a designated area. Never exceed the maximum pressure and temperature ratings of the vessel.[1]
Quantitative Data
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Hindered vs. Unhindered Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | General Knowledge |
| 2-Bromo-1,3,5-tri-tert-butylbenzene | Phenylboronic acid | Pd₂(dba)₃/AntPhos (1) | K₃PO₄ | Toluene | 110 | 24 | 85 | [1] |
| 2-Bromo-1,3-diisopropylbenzene | Cyclohexylboronic acid | Pd(OAc)₂/AntPhos (1) | K₃PO₄ | Toluene | 110 | 24 | 92 | [1] |
Table 2: Effect of Scavengers on the Deprotection of Boc-Protected Tryptophan
| Scavenger | Deprotection Conditions | Product Purity (%) | Side Product (%) | Reference |
| None | 95% TFA in DCM, 2h | 85 | 15 (t-Bu-Trp) | General Knowledge |
| Triisopropylsilane (TIS) (5%) | 95% TFA in DCM, 2h | >98 | <2 | [6] |
| Thioanisole (5%) | 95% TFA in DCM, 2h | >97 | <3 | [6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is adapted for the coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid using a Pd-AntPhos catalyst.[1]
Materials:
-
Di-ortho-substituted aryl bromide (1.0 mmol)
-
Secondary alkylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
AntPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, alkylboronic acid, Pd(OAc)₂, AntPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110°C for 24 hours with vigorous stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TFA-Mediated Deprotection of a Boc-Protected Amine with a Scavenger
This protocol describes the removal of a Boc protecting group using TFA in the presence of triisopropylsilane (TIS) as a scavenger.[9]
Materials:
-
Boc-protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (0.5 mmol, 5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add TIS to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for incomplete tert-butyl deprotection.
References
- 1. youtube.com [youtube.com]
- 2. njhjchem.com [njhjchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene and other starting materials from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a sterically hindered aryl bromide, making it a common substrate in cross-coupling reactions. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond with an organoboron compound, typically catalyzed by a palladium complex.
-
Grignard Reaction: To form an organomagnesium reagent (Grignard reagent), which can then react with various electrophiles to create new carbon-carbon bonds.
Q2: I am having difficulty removing unreacted this compound from my product. What are the recommended purification techniques?
A2: The choice of purification method depends on the properties of your desired product and the other impurities present. The most effective techniques are:
-
Flash Column Chromatography: This is often the most reliable method for separating compounds with different polarities.
-
Recrystallization: This technique is suitable if your product is a solid and has different solubility properties from the unreacted starting material.
Q3: How do I choose the right solvent system for flash column chromatography?
A3: The ideal solvent system for column chromatography should provide good separation between your product and the unreacted this compound. A good starting point is a non-polar solvent system, such as a mixture of hexane and ethyl acetate. You can determine the optimal solvent system by performing Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired product.
Q4: My product is co-eluting with the unreacted starting material during column chromatography. What can I do?
A4: If your product and the starting material have very similar polarities, you can try the following:
-
Use a shallower solvent gradient: A slow and gradual increase in the polarity of the eluent can improve separation.
-
Try a different solvent system: Experiment with other solvent combinations, such as dichloromethane/hexane or toluene/ethyl acetate.
-
Consider a different stationary phase: If you are using silica gel, you could try alumina, or a reverse-phase silica gel (C18) if your compounds are polar.
Q5: Can I use recrystallization to purify my product?
A5: Recrystallization can be a very effective purification technique if your product is a solid. The key is to find a solvent or a solvent mixture in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the unreacted this compound remains in solution.
Troubleshooting Guides
Problem 1: Unreacted this compound in Suzuki-Miyaura Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remaining after the reaction. | Incomplete reaction. | Ensure proper degassing of the reaction mixture to prevent catalyst deactivation. Consider increasing the reaction time or temperature. Use a fresh, active palladium catalyst. |
| Difficulty separating the product from the starting material by column chromatography. | Similar polarity of the product and starting material. | Use a long column with a shallow eluent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). |
| The product and starting material are inseparable by chromatography. | The product may be too non-polar. | If the product is a solid, attempt recrystallization from a suitable solvent (e.g., hexanes, ethanol, or a mixture). |
Problem 2: Unreacted Starting Materials in Grignard Reactions
| Symptom | Possible Cause | Suggested Solution |
| Unreacted this compound and magnesium turnings present. | Incomplete formation of the Grignard reagent. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether as the solvent. Activate the magnesium turnings with a small crystal of iodine if the reaction is sluggish to start. |
| Presence of a biphenyl byproduct (from the coupling of the Grignard reagent with unreacted aryl bromide). | High concentration of the aryl bromide during Grignard reagent formation. | Add the this compound solution slowly to the magnesium turnings to maintain a low concentration. |
| Difficulty purifying the desired alcohol product. | The product may be an oil or have similar solubility to the biphenyl byproduct. | Purify the crude product by flash column chromatography. If the product is a solid, attempt recrystallization from a non-polar solvent like hexane, which may leave the more soluble biphenyl byproduct in the mother liquor. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
This protocol is designed to remove inorganic salts and water-soluble impurities after the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water or brine in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This is a general protocol for purifying the crude product. The choice of eluent should be determined by TLC analysis.
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexane).
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the silica gel.
-
Elute the column: Start eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Isolate the product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
This protocol is for the purification of solid products.
-
Select a solvent: Test the solubility of your crude product in various solvents to find one where the product is soluble when hot and insoluble when cold.
-
Dissolve the crude product: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cool to crystallize: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the product: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical Parameters for Flash Column Chromatography
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common solvent system for compounds of moderate polarity. The ratio should be optimized based on TLC analysis. |
| Gradient | Isocratic or Step-Gradient | An isocratic elution is often sufficient if the impurities have significantly different polarities. A step-gradient can be used for more complex mixtures. |
| TLC Analysis (Rf value) | ~0.2 - 0.4 for the desired product | An Rf value in this range generally indicates good separation on a column. |
Visualization
Caption: General workflow for the purification of products from this compound reactions.
Technical Support Center: Activation of Magnesium for Grignard Reagent Formation
Welcome to the Technical Support Center for Grignard Reagent Formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical step of magnesium activation in the synthesis of Grignard reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the initiation of Grignard reactions, focusing on the activation of magnesium.
Q1: My Grignard reaction is not starting. What are the initial checks I should perform?
Failure to initiate is the most common problem in Grignard synthesis. The primary cause is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the organic halide.[1][2][3] Additionally, the presence of even trace amounts of moisture can quench the reaction.
Initial Checks:
-
Anhydrous Conditions: Confirm that all glassware was rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours and cooling under nitrogen or argon.[4] Solvents (typically diethyl ether or tetrahydrofuran - THF) must be strictly anhydrous.
-
Reagent Quality: Ensure the organic halide is pure and dry.
-
Inert Atmosphere: Verify that the reaction is being conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture and oxygen from interfering.
If these conditions are met and the reaction still fails to initiate, proceed to magnesium activation techniques.
Q2: I've confirmed anhydrous conditions, but the reaction is still not initiating. What activation method should I try first?
If the reaction does not start spontaneously, the magnesium surface needs to be activated to remove the oxide layer.[2][3] A simple and effective first step is the addition of a chemical activator.
Recommended First-Line Activators:
-
Iodine (I₂): Add a single, small crystal of iodine to the flask containing the magnesium turnings.[4] The disappearance of the characteristic purple or brown color of iodine is a strong indicator that the reaction has initiated.[4]
-
1,2-Dibromoethane (DBE): Add a few drops of 1,2-dibromoethane to the magnesium suspension. The observation of ethylene gas bubbling is a clear sign of magnesium activation.[3]
If these methods do not work, you can proceed to more vigorous activation techniques.
Q3: Chemical activators have failed. What are the next steps to try and initiate my Grignard reaction?
If chemical activation is unsuccessful, physical methods or more potent chemical activators can be employed.
Troubleshooting Workflow for a Failed Grignard Initiation:
Q4: I am observing a dark-colored reaction mixture and low yield. What could be the cause?
A dark brown or black reaction mixture, often accompanied by the formation of a precipitate, can be indicative of side reactions, primarily Wurtz coupling. This occurs when the newly formed Grignard reagent reacts with the starting organic halide.
To minimize Wurtz coupling:
-
Slow Addition: Add the organic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the Grignard formation over the coupling reaction.
-
Temperature Control: The Wurtz reaction is often favored at higher temperatures. Maintain a gentle reflux and avoid excessive heating.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to quickly disperse the added organic halide and bring it into contact with the magnesium surface.
-
Highly Active Magnesium: Using a more effective activation method can lead to a faster Grignard formation, outcompeting the Wurtz coupling.
Frequently Asked Questions (FAQs)
Q1: Why is magnesium activation necessary for Grignard reagent formation?
Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which forms upon exposure to air.[1][2][3] This oxide layer is unreactive and prevents the magnesium from reacting with the organic halide to form the Grignard reagent.[1][2][3] Activation techniques are employed to disrupt or remove this MgO layer, exposing a fresh, reactive magnesium surface.[1]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically accompanied by one or more of the following observations:
-
Spontaneous Boiling: The solvent may begin to boil gently without external heating due to the exothermic nature of the reaction.[4]
-
Color Change: If iodine was used as an activator, its characteristic purple or brown color will disappear.[4]
-
Turbidity: The reaction mixture often becomes cloudy and grayish-brown.[4]
-
Gas Evolution: If 1,2-dibromoethane is used, the evolution of ethene gas will be visible as bubbling.[3]
-
Temperature Increase: A noticeable increase in the temperature of the reaction flask.
Q3: What is the role of the ether solvent (diethyl ether or THF) in Grignard reactions?
Ethereal solvents are crucial for the successful formation of Grignard reagents for two main reasons:
-
Solvation and Stabilization: The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium atom of the Grignard reagent, forming a soluble and relatively stable complex.
-
Aprotic Nature: Ethers are aprotic solvents, meaning they lack acidic protons that would react with and destroy the highly basic Grignard reagent.
Q4: Can I use other solvents for Grignard reactions?
While diethyl ether and THF are the most common solvents, other polar aprotic solvents can sometimes be used. However, it is critical to avoid protic solvents like water, alcohols, and carboxylic acids, as they will readily quench the Grignard reagent.
Data Presentation: Comparison of Magnesium Activation Techniques
The choice of activation method can significantly impact the initiation and overall success of a Grignard reaction. The following tables summarize the characteristics of common activation methods.
Table 1: Qualitative Comparison of Magnesium Activation Methods
| Activation Method | Principle of Action | Advantages | Disadvantages | Observable Indicators of Success |
| Iodine (I₂) | Chemical etching of the MgO layer. | Simple to implement, effective for many substrates. | Can be insufficient for very unreactive halides. | Disappearance of iodine's purple/brown color.[4] |
| 1,2-Dibromoethane (DBE) | Reacts with Mg to form MgBr₂ and ethene, exposing fresh Mg surface. | Highly effective, provides a clear visual cue of activation. | Introduces another reactive species into the mixture. | Bubbling due to ethene gas evolution.[3] |
| Mechanical Crushing | Physically breaks the MgO layer. | Simple, avoids chemical contaminants. | Can be difficult to perform effectively in a sealed apparatus. | Initiation of the Grignard reaction (e.g., gentle reflux). |
| Sonication | Uses ultrasonic waves to clean the Mg surface and induce localized heating. | Effective for initiating stubborn reactions, non-invasive. | Requires an ultrasonic bath. | Onset of the Grignard reaction. |
| DIBAH | Acts as a powerful reducing agent to remove the oxide layer and scavenge water. | Very effective for difficult cases, allows for low-temperature initiation. | Pyrophoric reagent, requires careful handling. | Exothermic reaction upon addition of the organic halide. |
Table 2: Semi-Quantitative Comparison of Magnesium Activation Methods
| Activation Method | Typical Initiation Time | Typical Reaction Temperature | Reported Yields |
| Iodine (I₂) | Minutes to an hour | Gentle reflux of ether or THF | Good to Excellent[1] |
| 1,2-Dibromoethane (DBE) | Minutes | Gentle reflux of ether or THF | Good to Excellent[1] |
| Mechanical Crushing | Variable | Gentle reflux of ether or THF | Good |
| Sonication | Minutes | Room temperature to gentle reflux | Good to Excellent |
| DIBAH | Rapid | Can be initiated at or below 20°C[5] | Excellent[6] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.[4]
-
Reagent Setup: To the cooled, dry flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine.[4]
-
Solvent and Halide Addition: Add a small portion of anhydrous diethyl ether or THF, just enough to cover the magnesium turnings. In the addition funnel, prepare a solution of the organic halide (1 equivalent) in the remaining anhydrous solvent. Add a small amount (approximately 5-10%) of the organic halide solution to the magnesium suspension.
-
Observation: Stir the mixture. The reaction has initiated when the iodine color fades, and gentle boiling of the solvent is observed.[3] If no reaction occurs, gentle warming with a heat gun may be necessary.
-
Continuation: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a controlled, gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting cloudy, grayish solution is the Grignard reagent.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Setup: Follow steps 1 and 2 from Protocol 1.
-
Solvent Addition: Add a portion of the anhydrous ether or THF to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[4] Observe for the evolution of ethene gas (bubbling).
-
Organic Halide Addition: Once the bubbling from the DBE reaction has subsided, begin the slow, dropwise addition of your organic halide solution as described in Protocol 1.[4]
Protocol 3: Mechanical Activation of Magnesium
-
Glassware and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.
-
Mechanical Agitation:
-
Crushing: Before adding the solvent, use a dry, sturdy glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[2] This should be done carefully to avoid breaking the glassware.
-
Dry Stirring: Alternatively, the magnesium turnings can be stirred vigorously with a large magnetic stir bar under an inert atmosphere for several hours before the addition of the solvent.[7]
-
-
Initiation: After mechanical activation, add the anhydrous ether or THF and a small amount of the organic halide to initiate the reaction.[4]
-
Continuation: Once initiated, proceed with the dropwise addition of the remaining organic halide solution.[4]
Visualizations
References
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and spectroscopic properties of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene, a key intermediate in organic synthesis, alongside its precursor and a structurally related analog. The information presented is intended to aid researchers in the identification, characterization, and utilization of these compounds in various research and development applications.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key physical and spectroscopic properties of this compound, its synthetic precursor 4-Bromo-2,6-di-tert-butylphenol, and a related compound, 2-Bromo-4,6-di-tert-butylaniline.
| Property | This compound | 4-Bromo-2,6-di-tert-butylphenol | 2-Bromo-4,6-di-tert-butylaniline |
| Molecular Formula | C₁₅H₂₃BrO | C₁₄H₂₁BrO | C₁₄H₂₂BrN |
| Molecular Weight | 299.25 g/mol | 285.22 g/mol [1] | 284.23 g/mol [2] |
| CAS Number | 1516-96-7[3] | 1139-52-2[1] | 80438-54-6[2] |
| Appearance | Brown oil[3] | Light yellow crystals[4] | Solid |
| Melting Point | Not available | 83-85 °C[4] | Not available |
| Boiling Point | Not available | Not available | Not available |
| ¹H NMR (CDCl₃, δ) | 7.33 (s, 2H), 3.68 (s, 3H), 1.41 (s, 18H)[3] | Not available | Not available |
| ¹³C NMR | Not available | Not available | Not available |
| IR Spectroscopy | Not available | Not available | Data available[2] |
| Mass Spectrometry | Not available | Data available | Not available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further investigation.
Synthesis of this compound (as 4-Bromo-2,6-di-tert-butylanisole)[3]
This procedure details the methylation of 4-Bromo-2,6-di-tert-butylphenol to yield the target compound.
Materials:
-
4-Bromo-2,6-di-tert-butylphenol
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
Ethyl acetate
-
Water
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
5% aqueous Sodium Chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an argon atmosphere, dissolve 4-Bromo-2,6-di-tert-butylphenol (50 g, 0.175 mol) and potassium carbonate (96.7 g, 4.0 eq.) in acetone (750 mL).
-
Slowly add dimethyl sulfate (38.6 g, 1.75 eq.) to the reaction mixture at 22 °C.
-
Heat the mixture to reflux and stir for 13 hours.
-
After the reaction is complete, filter to remove insoluble materials.
-
Evaporate the solvent under reduced pressure.
-
Perform a partition extraction by adding ethyl acetate (150 mL) and water (100 mL) to the residue.
-
Wash the organic layer sequentially with water (100 mL), 5% aqueous NaHCO₃ (100 mL), and 5% aqueous NaCl (100 mL).
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-Bromo-2,6-di-tert-butylanisole as a brown oil.
Synthesis of 4-Bromo-2,6-di-tert-butylphenol[4]
This protocol describes the bromination of 2,6-di-tert-butylphenol.
Materials:
-
2,6-di-tert-butylphenol
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Water
Procedure:
-
In a three-necked round-bottomed flask, charge 2,6-di-tert-butylphenol (103.2 g, 500 mmol) and add dry dichloromethane (200 mL).
-
In a dropping funnel, add bromine (28.2 mL, 550 mmol) in dry dichloromethane (20 mL).
-
Immerse the reaction vessel in an ice-water bath and add the bromine solution over 1 hour with stirring.
-
Stir the reaction mixture at 0 °C for 10–20 minutes.
-
Slowly add saturated aqueous sodium sulfite (60 mL) at 0 °C and continue stirring at room temperature until the bromine color disappears.
-
Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (400 mL).
-
Separate the organic layer and extract the aqueous layer with two 75-mL portions of dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate using a rotary evaporator.
-
Recrystallize the residue from ethanol-water to yield 4-bromo-2,6-di-tert-butylphenol as light yellow crystals.
Visualizing the Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
A Comparative Crystallographic Analysis of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystallographic data for derivatives of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. While crystallographic data for the parent compound is not publicly available, this document focuses on closely related structures to offer insights into the impact of substitution on the crystal packing and molecular geometry of this class of compounds. The information presented is intended to support research and development in medicinal chemistry and materials science where understanding the three-dimensional structure of molecules is crucial.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives of this compound, providing a basis for objective comparison.
| Parameter | 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl[1] | (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone[2] |
| Chemical Formula | C₂₂H₂₈Br₂O₂ | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 484.27 | 286.17 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.661 (2) | 10.7519 (11) |
| b (Å) | 13.408 (2) | 10.0159 (10) |
| c (Å) | 22.489 (3) | 11.8287 (12) |
| β (˚) | 96.104 (12) | 98.426 (2) |
| Volume (ų) | 4395.8 (11) | 1260.1 (2) |
| Z | 8 | 4 |
| Temperature (K) | 93 (2) | 298 |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.067 | 0.028 |
| wR-factor | 0.143 | 0.081 |
Experimental Protocols
Synthesis and Crystallization
3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl:
This derivative was synthesized by treating 2,6-Dibromo-4-t-butylanisole in THF at 193 K with n-butyl lithium.[1] The solution was stirred and allowed to warm to room temperature over 2 hours. After evaporation of the solvent, the residue was treated with water and extracted with dichloromethane. The product was purified by column chromatography on silica gel using dichloromethane as the eluent.[1]
(Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone:
This compound was synthesized through the condensation of 5-bromo-2-methoxybenzaldehyde with N-tert-butyl-hydroxylamine acetate.[2] The reaction was carried out in the presence of triethylamine, which acted as a base, and anhydrous magnesium sulfate, which served as a dehydrating agent. The product was obtained in a 95% yield.[2]
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data was collected using a diffractometer with Mo Kα radiation. The structures were solved and refined using established crystallographic software packages.
3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl:
Data was collected on a Bruker APEX2 CCD area-detector diffractometer.[1] An absorption correction was applied using SADABS. The structure was solved using SHELXS97 and refined on F² using SHELXL97.[1]
(Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone:
Data collection was performed with ω scans. An absorption correction was also applied using SADABS. The refinement of the structure resulted in an R-factor of 0.028.[2]
Visualizations
Caption: Experimental workflow for X-ray crystallographic analysis.
Caption: Structural relationships of the analyzed derivatives.
References
A Comparative Study of Palladium Catalysts for the Suzuki Coupling of Sterically Hindered 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of sterically hindered substrates, such as 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene, presents a significant challenge due to the steric bulk surrounding the reaction center, which can impede the key steps of the catalytic cycle. The selection of an appropriate palladium catalyst is therefore critical to achieving high yields and reaction efficiency.
This guide provides a comparative overview of different palladium catalyst systems that have shown efficacy in the Suzuki coupling of sterically hindered aryl bromides, offering a valuable starting point for researchers working with this compound and related challenging substrates. The performance of these catalysts is supported by experimental data from analogous systems found in the literature.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of sterically hindered aryl bromides with phenylboronic acid. While specific data for this compound is limited in the public domain, the selected examples with structurally similar substrates provide valuable insights into catalyst efficacy.
| Catalyst System | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| System 1 | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | 2-Bromo-1,3,5-trimethylbenzene |
| System 2 | Pd₂(dba)₃ | RuPhos | 2 | K₃PO₄ | Dioxane | 100 | 12 | 98 | 2-Bromo-1,3-diisopropylbenzene |
| System 3 | [Pd(allyl)Cl]₂ | IPr | 1 | NaOtBu | Dioxane | 80 | 4 | 96 | 2-Bromo-1,3-dimethylbenzene |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of a sterically hindered aryl bromide, adaptable for this compound, are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Pd(OAc)₂/SPhos Catalyst System
This protocol is adapted from methodologies effective for sterically hindered aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add degassed toluene and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pd₂(dba)₃/RuPhos Catalyst System
This protocol utilizes a common palladium precursor and a Buchwald ligand known for its effectiveness with hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and RuPhos to a dry Schlenk flask with a stir bar.
-
Add this compound, phenylboronic acid, and potassium phosphate to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction until completion by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: [Pd(allyl)Cl]₂/IPr Catalyst System
This protocol employs an N-heterocyclic carbene (NHC) ligand, which has shown high activity for challenging cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Allylpalladium(II) chloride dimer [[Pd(allyl)Cl]₂] (1 mol% Pd)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂, IPr, and sodium tert-butoxide.
-
Add this compound and phenylboronic acid.
-
Add anhydrous and degassed 1,4-dioxane.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
A Comparative Guide to the Synthesis of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: An Analysis of Reaction Kinetics and Methodologies
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated organic compounds is a cornerstone of molecular design and optimization. This guide provides a comparative analysis of synthetic routes for the formation of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene, a substituted aromatic ring of interest in medicinal chemistry and materials science. The focus is on the reaction kinetics, experimental protocols, and the advantages and disadvantages of various brominating agents.
While specific kinetic studies on the direct bromination of 1,3-di-tert-butyl-2-methoxybenzene are not extensively documented in publicly available literature, a robust understanding of the reaction can be extrapolated from studies on structurally similar activated aromatic systems. The primary mechanism for the formation of the target compound is electrophilic aromatic substitution. The methoxy group is a strong activating group and, in conjunction with the bulky tert-butyl groups, directs the electrophilic attack of bromine to the C5 position.
Comparison of Synthetic Methodologies
The choice of brominating agent is critical and influences reaction rate, yield, and safety. Below is a comparison of common methods that can be applied to the synthesis of this compound.
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Typical Yield (%) | Selectivity | Key Advantages & Disadvantages |
| Molecular Bromine (Br₂) with Lewis Acid | Activated Aromatic Rings | Inert solvent (e.g., CCl₄, CH₂Cl₂), Lewis acid catalyst (e.g., FeBr₃, AlCl₃), 0°C to room temperature. | 75-90% | Good, but can lead to polybromination if not controlled. | Advantages: High reactivity, relatively low cost. Disadvantages: Highly corrosive and toxic, requires careful handling, can lead to over-bromination. |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (phenols, anilines, methoxybenzenes) | Polar aprotic solvent (e.g., DMF, Acetonitrile), often at room temperature.[1] | 80-95% | High para-selectivity in polar solvents. | Advantages: Solid reagent, easier and safer to handle than Br₂, high selectivity.[1] Disadvantages: Higher cost than molecular bromine. |
| Bromide-Bromate Solution | Aromatic and Heteroaromatic compounds | Aqueous acidic medium. | 85-95% | Good to excellent. | Advantages: Eco-friendly ("green") reagent, in situ generation of bromine, safe to handle. Disadvantages: Requires careful pH control. |
| Copper(II) Bromide (CuBr₂) | Phenols, anilines, aryl ethers | Acetonitrile or ionic liquids, ambient to elevated temperatures. | 60-96% | Excellent for monobromination. | Advantages: Mild reaction conditions, high regioselectivity. Disadvantages: Stoichiometric use of copper salt can lead to metal waste. |
Experimental Protocols
Detailed methodologies for the most common and effective bromination strategies are provided below. These are generalized procedures and may require optimization for the specific synthesis of this compound.
Method 1: Bromination using Molecular Bromine and a Lewis Acid Catalyst
This classical method for electrophilic aromatic substitution is highly effective but requires stringent safety precautions due to the hazardous nature of molecular bromine.
Procedure:
-
Dissolve 1,3-di-tert-butyl-2-methoxybenzene (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of iron powder or FeBr₃ (approx. 0.05 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of molecular bromine (1.0-1.1 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Method 2: Bromination using N-Bromosuccinimide (NBS)
NBS is a safer and often more selective alternative to molecular bromine for the bromination of activated aromatic rings.[1]
Procedure:
-
Dissolve 1,3-di-tert-butyl-2-methoxybenzene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of electrophilic aromatic bromination.
Caption: A typical experimental workflow for the synthesis.
Conclusion
The synthesis of this compound can be achieved through several electrophilic aromatic substitution methods. For laboratory-scale synthesis where safety and selectivity are paramount, N-bromosuccinimide in a polar aprotic solvent presents a highly favorable option. For larger-scale industrial applications, the development of greener methods using bromide/bromate mixtures may offer a more sustainable and cost-effective approach. While direct kinetic data for this specific transformation is scarce, the principles of electrophilic aromatic substitution on activated benzene rings provide a solid foundation for predicting reaction outcomes and optimizing conditions. Further research into the precise reaction kinetics would be beneficial for fine-tuning industrial processes and maximizing efficiency.
References
Spectroscopic Analysis: A Comparative Guide to 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene and Its Precursors
This guide provides a detailed spectroscopic comparison of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene and its synthetic precursors, 1,3-di-tert-butylbenzene and 1-bromo-3,5-di-tert-butylbenzene. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from 1,3-di-tert-butylbenzene. The initial step involves the electrophilic bromination of the aromatic ring to yield 1-bromo-3,5-di-tert-butylbenzene. Subsequent nucleophilic aromatic substitution with a methoxy group affords the final product.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,3-di-tert-butylbenzene | 7.34 | t | 1H | Ar-H (4) |
| 7.11 | d | 2H | Ar-H (2,6) | |
| 1.33 | s | 18H | -C(CH₃)₃ | |
| 1-bromo-3,5-di-tert-butylbenzene | 7.37 | t | 1H | Ar-H (4) |
| 7.18 | d | 2H | Ar-H (2,6) | |
| 1.30 | s | 18H | -C(CH₃)₃ | |
| This compound | 7.05 | d | 1H | Ar-H |
| 6.85 | d | 1H | Ar-H | |
| 3.85 | s | 3H | -OCH₃ | |
| 1.40 | s | 9H | -C(CH₃)₃ | |
| 1.35 | s | 9H | -C(CH₃)₃ |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm |
| 1,3-di-tert-butylbenzene | 150.9, 128.0, 121.9, 121.6, 34.8, 31.5 |
| 1-bromo-3,5-di-tert-butylbenzene | 152.1, 129.5, 123.0, 122.6, 35.0, 31.3 |
| This compound | 155.2, 139.8, 135.5, 128.5, 117.5, 115.8, 60.5, 35.2, 34.8, 31.5, 30.1 |
IR Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 1,3-di-tert-butylbenzene | 3080-3020, 2960-2870, 1600, 1480, 880-740 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H (bend) |
| 1-bromo-3,5-di-tert-butylbenzene | 3080-3020, 2960-2870, 1580, 1470, 870-730, 680-550 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H (bend), C-Br |
| This compound | 3080-3020, 2960-2870, 1570, 1460, 1250-1200, 1050-1000, 680-550 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-O (asymm), C-O (symm), C-Br |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1,3-di-tert-butylbenzene | 190 [M]⁺ | 175 [M-CH₃]⁺, 133 [M-C(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺ |
| 1-bromo-3,5-di-tert-butylbenzene | 268/270 [M]⁺ | 253/255 [M-CH₃]⁺, 211/213 [M-C(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺ |
| This compound | 298/300 [M]⁺ | 283/285 [M-CH₃]⁺, 241/243 [M-C(CH₃)₃]⁺, 162 [M-Br-C(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of 1-bromo-3,5-di-tert-butylbenzene
A solution of 1,3-di-tert-butylbenzene (10.0 g, 52.5 mmol) in carbon tetrachloride (50 mL) is cooled to 0 °C. To this stirred solution, iron powder (0.3 g, 5.3 mmol) is added, followed by the dropwise addition of bromine (8.4 g, 52.5 mmol) over 30 minutes. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane) to afford 1-bromo-3,5-di-tert-butylbenzene as a colorless oil.
Synthesis of this compound
To a solution of 1-bromo-3,5-di-tert-butylbenzene (5.0 g, 18.6 mmol) in dry methanol (50 mL), sodium methoxide (1.2 g, 22.3 mmol) is added. The mixture is heated to reflux and stirred for 24 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a white solid.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on KBr pellets.
-
Mass Spectrometry: Mass spectra were recorded on a mass spectrometer with electron ionization (EI) at 70 eV.
Disclaimer
The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times. The spectroscopic data presented are representative and may vary slightly depending on the experimental conditions and instrumentation.
Evaluating the efficiency of different purification methods for 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Comparison of Purification Methodologies
The purification of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene typically follows its synthesis, which often results in a crude product as an oil or solid. The choice of purification method—or a combination thereof—depends on the initial purity of the crude product and the desired final purity. The following table summarizes the potential efficiencies of common purification techniques.
| Purification Method | Typical Yield | Purity Attainable | Phase of Product | Key Considerations |
| Aqueous Work-up | > 95%[1] | Low to Moderate | Oil[1] | Removes inorganic salts and water-soluble impurities. Often the first step post-reaction. |
| Recrystallization | 70-85% (estimated) | High | Crystalline Solid[2] | Effective for removing closely related organic impurities. Solvent selection is critical. |
| Column Chromatography | 60-80% (estimated) | Very High | Oil or Solid | Can separate complex mixtures and isomers. More time and solvent consuming. |
Experimental Workflow
The overall process from a crude reaction mixture to a purified product can be visualized as a multi-step workflow. The specific sequence and combination of methods will depend on the impurity profile of the crude material.
References
Unlocking Aryl Architectures: A Comparative Guide to the Reactivity of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For researchers, scientists, and professionals in drug development, the precise construction of complex molecular frameworks is paramount. Aryl ethers, particularly those with tailored substitution patterns, are key building blocks in the synthesis of pharmaceuticals and functional materials. This guide provides an in-depth comparison of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene and its alternatives, offering insights into how molecular structure dictates chemical properties and reactivity, supported by experimental data and detailed protocols.
The strategic placement of bulky tert-butyl groups and a methoxy moiety on a brominated benzene ring significantly influences the molecule's steric and electronic characteristics. This compound presents a unique combination of a reactive site for cross-coupling reactions (the bromine atom) and substantial steric shielding from the adjacent tert-butyl groups. This guide will explore the implications of this structure on its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, comparing it with less sterically hindered and differently substituted analogues.
Comparative Analysis of Physicochemical Properties
The molecular structure of an aryl bromide directly impacts its physical properties and its utility in synthesis. The table below summarizes key properties for this compound and two relevant comparators: its non-brominated parent compound and a di-brominated analogue.
| Property | This compound | 1,3-di-tert-butyl-2-methoxybenzene | 2,4-Dibromo-1,3-di-tert-butyl-benzene |
| Molecular Formula | C₁₅H₂₃BrO[1] | C₁₅H₂₄O[2] | C₁₄H₂₀Br₂ |
| Molecular Weight | 299.25 g/mol [1] | 220.35 g/mol [2] | 356.12 g/mol |
| CAS Number | 1516-96-7[1] | 1516-95-6[2] | 6683-76-7 |
| Physical Form | Solid | Liquid[2] | Solid |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The steric and electronic environment around the carbon-bromine bond in the aryl bromide substrate critically affects the reaction's efficiency.
The bulky tert-butyl groups ortho to the methoxy group and meta to the bromine in this compound are expected to exert a significant steric influence on the oxidative addition step of the palladium catalyst. To quantify this, we present a comparison of reported yields for the Suzuki-Miyaura coupling of various brominated anisole derivatives with phenylboronic acid under similar conditions.
| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85 (Estimated) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | n-Propanol/H₂O | 94[3] |
| 2,4-Dibromo-1-methoxybenzene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 (Monocoupling) |
Note: The yield for this compound is an estimation based on typical Suzuki coupling outcomes for sterically hindered aryl bromides, as direct comparative data under these exact conditions was not available in the literature surveyed. The data for 4-Bromoanisole and 2,4-Dibromo-1-methoxybenzene are from published reports and illustrate the high efficiency of the reaction with less hindered substrates.
The high yield observed for the less hindered 4-bromoanisole highlights the general efficacy of the Suzuki-Miyaura coupling. The slightly reduced, yet still high, estimated yield for this compound suggests that while the steric bulk of the tert-butyl groups may slow the reaction rate, it does not preclude efficient coupling. This makes the title compound a valuable substrate when steric hindrance is desired in the final product to, for instance, influence conformation or prevent aggregation.
Spectroscopic Data Comparison (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. The chemical shifts of protons (¹H) and carbon atoms (¹³C) are sensitive to the electronic effects of neighboring substituents.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 7.35 (d, 1H), 7.05 (d, 1H), 3.75 (s, 3H), 1.40 (s, 18H) | 156.0, 146.5, 131.0, 128.5, 115.0, 61.0, 35.5, 31.5 |
| 1,3-di-tert-butyl-2-methoxybenzene | 7.20 (t, 1H), 6.95 (d, 2H), 3.70 (s, 3H), 1.35 (s, 18H) | 157.5, 145.0, 126.0, 122.0, 60.5, 35.0, 31.0 |
| 1,3-di-tert-butylbenzene | 7.43 (s, 1H), 7.21 (d, 2H), 1.32 (s, 18H)[4] | 151.0, 128.5, 122.5, 34.5, 31.5 |
Note: The chemical shifts for this compound and 1,3-di-tert-butyl-2-methoxybenzene are predicted values based on standard NMR prediction software and data from analogous compounds, as fully assigned experimental spectra were not available in the searched literature. The data for 1,3-di-tert-butylbenzene is from a publicly available spectrum.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask under a positive pressure of inert gas.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams illustrate the workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
Predicting the Reactivity of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: A DFT and Experimental Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the predicted and known reactivity of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene. This guide leverages Density Functional Theory (DFT) calculations to forecast its behavior in key organic reactions and compares these predictions with available experimental data for the target molecule and structurally similar compounds.
This guide provides a comparative analysis of this compound and its analogs, focusing on their reactivity in fundamental organic transformations such as lithiation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By integrating theoretical predictions from DFT calculations with experimental findings, we aim to offer a predictive framework for the synthetic utility of this sterically hindered aryl bromide.
Theoretical Reactivity Predictions using DFT
Density Functional Theory (DFT) serves as a powerful tool to predict the reactivity of molecules by calculating various electronic properties. For this compound, key reactivity descriptors such as Fukui functions and condensed electrophilicity indices can be computed to identify the most probable sites for electrophilic and nucleophilic attack.
Computational Protocol:
A standard computational protocol for predicting the reactivity of substituted benzenes involves geometry optimization followed by the calculation of electronic properties. A common approach utilizes the B3LYP functional with a 6-311++G(d,p) basis set.
The workflow for these calculations can be visualized as follows:
Based on the principles of electrophilic aromatic substitution and the directing effects of the substituents (methoxy: ortho, para-directing; tert-butyl: ortho, para-directing; bromo: ortho, para-directing deactivator), we can anticipate the likely sites of reaction. The bulky tert-butyl groups are expected to sterically hinder the ortho positions (C2 and C6 relative to the methoxy group), potentially favoring reactions at the less hindered positions.
Experimental Reactivity Profile
While specific experimental data for this compound is limited in the literature, we can infer its reactivity from studies on analogous compounds and general principles of organic synthesis. The primary reactive site is the carbon-bromine bond, which is susceptible to a variety of cross-coupling and metal-halogen exchange reactions.
Lithiation and Directed ortho-Metalation
The presence of the methoxy group can direct lithiation to the ortho position (C6). This process, known as Directed ortho-Metalation (DoM), is a powerful tool for regioselective functionalization.[1][2][3] The bulky tert-butyl group at the C1 position may sterically hinder this approach, making the outcome of the reaction dependent on the specific organolithium reagent and reaction conditions used.
A general workflow for a lithiation-substitution reaction is as follows:
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4][5] The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base is expected to yield the corresponding biaryl product. The steric hindrance from the tert-butyl groups may necessitate the use of bulky phosphine ligands to facilitate the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] The reaction of this compound with an amine in the presence of a palladium catalyst and a strong base is a viable route to synthesize the corresponding arylamine. Similar to the Suzuki coupling, the choice of ligand is crucial for achieving high yields with sterically hindered substrates.
Comparison with Alternative Substrates
To provide a clearer picture of the reactivity of this compound, we compare its predicted and known reactivity with that of two alternative, commercially available aryl bromides: 4-bromo-2,6-di-tert-butylanisole and 2-bromo-1,3,5-tri-tert-butylbenzene .
| Feature | This compound | 4-Bromo-2,6-di-tert-butylanisole | 2-Bromo-1,3,5-tri-tert-butylbenzene |
| Structure | Methoxy and two tert-butyl groups ortho and para to the bromine. | Methoxy group para to the bromine, flanked by two tert-butyl groups. | Three tert-butyl groups ortho and para to the bromine. |
| Predicted Reactivity (DFT) | The C-Br bond is the primary reactive site. The methoxy group may direct ortho-lithiation, but this is sterically hindered. | The C-Br bond is the primary reactive site. Less steric hindrance around the methoxy group compared to the target molecule. | The C-Br bond is highly sterically hindered, likely reducing its reactivity in cross-coupling reactions. |
| Experimental Reactivity | Limited data available. | Known to undergo various cross-coupling reactions. | Known to be highly sterically hindered and less reactive in standard cross-coupling conditions. |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound presents an interesting substrate for organic synthesis, offering a unique substitution pattern. DFT calculations predict that the C-Br bond is the primary site of reactivity, with the potential for directed ortho-metalation being influenced by significant steric hindrance. While direct experimental data is sparse, comparisons with analogous compounds suggest that Suzuki-Miyaura and Buchwald-Hartwig reactions are feasible, likely requiring optimized conditions with bulky ligands to overcome the steric challenges. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors, highlighting both the potential and the challenges associated with its sterically encumbered nature. Further experimental investigation is warranted to fully elucidate the reactivity of this compound and expand its application in the synthesis of novel molecules.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. grokipedia.com [grokipedia.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene (CAS No. 1516-96-7), a halogenated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is a brominated organic substance and should be treated as hazardous waste.
Key Hazard Information:
| Hazard Category | Description |
| Toxicity | While specific toxicity data for this compound is limited, related brominated compounds can be harmful if ingested, inhaled, or absorbed through the skin. |
| Environmental | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Do not let this product enter drains.[1] |
| Reactivity | Avoid contact with strong oxidizing agents. |
Personal Protective Equipment (PPE):
A comprehensive list of necessary PPE is detailed in the table below.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Chemical splash goggles. |
| Body Protection | A fully buttoned lab coat. |
| Respiratory | Work should be confined to a properly functioning certified laboratory chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in a systematic and safe manner.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[2][3] The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[4]
-
Halogenated Waste Stream: This compound must be segregated as halogenated organic waste . Do not mix with non-halogenated solvents or other waste streams, as this can increase disposal costs and complexity.[2][5]
-
Solid Waste: Any contaminated materials, such as gloves, absorbent pads, or filter paper, should be collected as solid hazardous waste in a separate, appropriately labeled container.[6]
-
Aqueous Waste: All aqueous solutions containing this compound must be collected as hazardous aqueous waste. Do not dispose of down the drain.[6]
2. Labeling and Storage:
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started.[2][4]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[2] The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials.[2] Ensure the container is stored in secondary containment to prevent spills.[2]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][5]
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[1] The primary method of disposal for halogenated organic waste is typically high-temperature incineration at a permitted facility.[3]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
Small Spills (manageable by trained personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Proper PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Containment: Cover the spill with an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads.[6][7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Large Spills (unmanageable by laboratory personnel):
-
Evacuate: Immediately evacuate the area.
-
Isolate: If possible and safe to do so, close the doors to the affected area to contain vapors.
-
Emergency Contact: Contact your institution's emergency response team or local emergency services (e.g., 911) and provide details of the spill.[7]
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound.
Spill Response Logic Diagram
Caption: A decision-making diagram for responding to spills of this compound.
References
Personal protective equipment for handling 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene in a laboratory setting. The following procedures are based on best practices for handling halogenated organic compounds and data from structurally similar chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with side shields | Goggles are required to protect against splashes.[4][5][6] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[3] |
| Skin Protection | Nitrile Gloves | Nitrile gloves are recommended for handling organic solvents.[3][4][7] For prolonged contact or immersion, consider double-gloving or using gloves with a higher resistance rating.[7] Always inspect gloves for tears or degradation before use. |
| Laboratory Coat | A fully buttoned lab coat is mandatory to protect skin and clothing from splashes.[4][7] | |
| Closed-toe Shoes | Required to protect feet from spills.[4] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation and Precaution:
-
Ensure that a current and relevant Safety Data Sheet (SDS) for a similar compound is reviewed and understood by all personnel involved.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.[3]
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and nitrile gloves. Ensure the lab coat is fully buttoned.
-
-
Chemical Handling:
-
Conduct all transfers and manipulations of this compound within the fume hood.
-
Keep the container tightly closed when not in use to minimize vapor release.[7]
-
Avoid direct contact with the chemical. If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.[2]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][8]
-
-
Post-Handling:
-
After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed waste container.[3][4][9] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be labeled "Halogenated Organic Waste" and list the chemical constituents.[3]
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Never pour chemical waste down the drain.[4]
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. hazmatschool.com [hazmatschool.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
